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  • Product: 1-Chlorooct-4-en-3-ol
  • CAS: 52418-79-8

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1-Chlorooct-4-en-3-ol: A Technical Guide

Executive Summary & Mechanistic Rationale In modern drug development and complex natural product synthesis, allylic chlorohydrin motifs serve as highly versatile bifunctional building blocks. 1-Chlorooct-4-en-3-ol (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug development and complex natural product synthesis, allylic chlorohydrin motifs serve as highly versatile bifunctional building blocks. 1-Chlorooct-4-en-3-ol (CAS: 52418-79-8) is a prime example of such a scaffold, possessing a terminal primary chloride, a secondary allylic alcohol, and a chemically addressable trans-alkene[1].

Synthesizing this molecule presents a unique chemoselectivity challenge: how does one selectively chlorinate a primary carbon while preserving a reactive secondary allylic alcohol and an unsaturated double bond? Traditional linear syntheses relying on the direct addition of organometallics to unstable 3-chloropropanal often fail due to base-induced elimination (yielding acrolein) or poor regiocontrol.

To circumvent these issues, this guide outlines a highly robust, self-validating three-step convergent synthesis. By leveraging a kinetically controlled aldol addition, a chemoselective ester reduction, and a sterically governed halogenation, this pathway ensures high yields and strict regiocontrol.

Retrosynthetic Analysis & Pathway Design

Our retrosynthetic strategy disconnects 1-chlorooct-4-en-3-ol into readily available, stable precursors.

  • Halogenation Disconnection: The target molecule is traced back to oct-4-ene-1,3-diol . The primary alcohol can be selectively chlorinated over the secondary allylic alcohol using the steric bulk of triphenylphosphine in an Appel-type reaction 2[2].

  • Reduction Disconnection: The 1,3-diol is derived from ethyl 3-hydroxyoct-4-enoate via a chemoselective reduction that spares the alkene.

  • Aldol Disconnection: The β -hydroxy ester is cleanly assembled via a directed aldol condensation between the lithium enolate of ethyl acetate and 2-hexenal 3[3].

Retrosynthesis Target 1-Chlorooct-4-en-3-ol (Target) Diol Oct-4-ene-1,3-diol (Intermediate 2) Target->Diol Retrosynthetic Disconnection Ester Ethyl 3-hydroxyoct-4-enoate (Intermediate 1) Diol->Ester Retrosynthetic Disconnection SM1 2-Hexenal Ester->SM1 Aldol Cleavage SM2 Ethyl Acetate Ester->SM2 Aldol Cleavage

Retrosynthetic pathway for 1-Chlorooct-4-en-3-ol highlighting key disconnections.

Step-by-Step Experimental Protocols & Causality

Every protocol below is designed as a self-validating system . In-process analytical checks are embedded to ensure the success of each transformation before proceeding to the next.

Workflow Step1 Step 1: Lithium Enolate Aldol Addition (-78 °C, THF, LDA) Step2 Step 2: Chemoselective Ester Reduction (0 °C to RT, THF, LiBH4) Step1->Step2 Step3 Step 3: Regioselective Appel Chlorination (0 °C, CH2Cl2, PPh3, CCl4) Step2->Step3 Purification Flash Column Chromatography (Hexanes/EtOAc) Step3->Purification Product Pure 1-Chlorooct-4-en-3-ol (>95% Purity) Purification->Product

Forward synthetic workflow detailing experimental conditions and purification.

Step 1: Synthesis of Ethyl 3-hydroxyoct-4-enoate

Causality & Logic: Lithium diisopropylamide (LDA) is utilized at strictly cryogenic temperatures (-78 °C) to quantitatively generate the kinetic enolate of ethyl acetate. Adding 2-hexenal at this temperature prevents base-catalyzed self-condensation of the aldehyde. The reaction is quenched cold with an acidic buffer (NH 4​ Cl) to prevent the β -hydroxy ester from undergoing E1cB elimination to form an α,β -unsaturated ester.

Protocol:

  • Flame-dry a 500 mL round-bottom flask under argon. Add anhydrous THF (100 mL) and diisopropylamine (15.4 mL, 110 mmol).

  • Cool to -78 °C. Dropwise add n -BuLi (44 mL of 2.5 M in hexanes, 110 mmol). Stir for 30 min.

  • Dropwise add ethyl acetate (9.8 mL, 100 mmol). Stir for 45 min at -78 °C to ensure complete enolization.

  • Slowly add trans-2-hexenal (11.6 mL, 100 mmol) over 15 minutes. Stir for 2 hours at -78 °C.

  • Self-Validation Check: Pull a 0.1 mL aliquot, quench in saturated aqueous NH 4​ Cl, and check via TLC (Hexanes/EtOAc 4:1). The aldehyde spot ( Rf​≈0.6 ) should be consumed, replaced by a new UV-inactive, KMnO4​ -active spot ( Rf​≈0.3 ).

  • Quench the main reaction with saturated aqueous NH 4​ Cl (100 mL) at -78 °C, warm to room temperature, extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate.

Step 2: Synthesis of Oct-4-ene-1,3-diol

Causality & Logic: The intermediate contains both an ester and an allylic alcohol. Using Lithium Aluminum Hydride (LiAlH 4​ ) risks over-reduction or hydroalumination of the double bond. Lithium Borohydride (LiBH 4​ ) is selected because it is highly chemoselective; it smoothly reduces esters to primary alcohols while leaving isolated and allylic alkenes completely intact 4[4].

Protocol:

  • Dissolve the crude ethyl 3-hydroxyoct-4-enoate (~18.6 g, 100 mmol) in anhydrous THF (150 mL) and cool to 0 °C.

  • Add LiBH 4​ (2.0 M in THF, 60 mL, 120 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Check: IR spectroscopy of an aliquot should confirm the complete disappearance of the strong ester carbonyl stretch at 1735 cm −1 and the broadening of the O-H stretch at 3300 cm −1 .

  • Carefully quench with methanol (20 mL) until effervescence ceases, followed by water (50 mL). Extract with EtOAc, dry, and concentrate to yield the crude diol.

Step 3: Regioselective Synthesis of 1-Chlorooct-4-en-3-ol

Causality & Logic: The Appel reaction (PPh 3​ , CCl 4​ ) operates via a bulky oxyphosphonium intermediate. Because the primary alcohol (C1) is significantly less sterically hindered than the secondary allylic alcohol (C3), the phosphine selectively activates the primary position2[2]. The subsequent S N​ 2 displacement by chloride yields the target molecule without allylic transposition or secondary chloride formation.

Protocol:

  • Dissolve oct-4-ene-1,3-diol (14.4 g, 100 mmol) in anhydrous CH 2​ Cl 2​ (200 mL).

  • Add triphenylphosphine (28.8 g, 110 mmol) and cool the mixture to 0 °C.

  • Dropwise add carbon tetrachloride (10.6 mL, 110 mmol). Stir at 0 °C for 2 hours, then let it warm to room temperature over 4 hours.

  • Self-Validation Check: Mass spectrometry (ESI) of the crude mixture will show the characteristic isotopic pattern for chlorine ([M+Na] + at m/z 185.07 and 187.07 in a 3:1 ratio).

  • Concentrate the mixture to a slurry. Add cold hexanes (200 mL) to precipitate triphenylphosphine oxide. Filter through a Celite pad.

  • Purify the filtrate via flash column chromatography (Hexanes/EtOAc 9:1) to isolate pure 1-chlorooct-4-en-3-ol.

Characterization & Analytical Data

Proper structural elucidation is critical to confirm the regioselectivity of the chlorination step. The downfield shift of the C1 protons compared to the diol precursor, coupled with the preservation of the C3 carbinol proton, validates the structural integrity.

Analytical MethodParameter / AssignmentObserved ValueInterpretation
1 H NMR (400 MHz, CDCl 3​ )C8-H 3​ (Terminal methyl) δ 0.90 (t, J = 7.4 Hz, 3H)Confirms intact aliphatic tail.
C4-H, C5-H (Alkene protons) δ 5.45 (dd, 1H), 5.75 (dt, 1H)Confirms preservation of trans-alkene.
C3-H (Secondary carbinol) δ 4.20 (m, 1H)Confirms secondary alcohol was not chlorinated.
C1-H 2​ (Primary chloride) δ 3.60 (t, J = 6.8 Hz, 2H)Diagnostic: Shift from ~3.7 (OH) to 3.6 (Cl).
13 C NMR (100 MHz, CDCl 3​ )C1 (Chlorinated carbon) δ 41.2Characteristic shift for primary alkyl chloride.
C3 (Carbinol carbon) δ 70.4Confirms presence of secondary hydroxyl.
FT-IR (ATR, cm −1 )O-H stretch3350 (br)Confirms presence of the free alcohol.
C-Cl stretch750 (s)Confirms successful halogenation.
HRMS (ESI-TOF)[M+Na] + Calc: 185.0704 Found: 185.0708Exact mass confirms C 8​ H 15​ ClONa formula.

References

  • Direct Synthesis of 2-Ethylhexanol via n-Butanal Aldol Condensation-Hydrogenation Reaction Integration over Ni/Ce-Al2O3 Bifunctional Catalyst. ResearchGate.
  • Catalyst-Dependent Direct and Deoxygenative Coupling of Alcohols by Convergent Paired Electrolysis. Chinese Chemical Society.
  • Organocatalytic Stereospecific Appel Reaction. ACS Publications.

Sources

Exploratory

Structural Elucidation and Spectral Profiling of 1-Chlorooct-4-en-3-ol: A Comprehensive Analytical Guide

Executive Summary & Molecular Architecture In modern drug development and complex organic synthesis, bifunctional aliphatic building blocks like 1-chlorooct-4-en-3-ol serve as critical intermediates. Featuring a terminal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

In modern drug development and complex organic synthesis, bifunctional aliphatic building blocks like 1-chlorooct-4-en-3-ol serve as critical intermediates. Featuring a terminal alkyl chloride, an allylic secondary alcohol, and an internal alkene, this molecule presents a unique multi-modal analytical challenge. Establishing an unequivocal spectral profile is paramount to preventing downstream synthetic failures, particularly concerning the stereochemistry of the chiral center (C3) and the geometry of the alkene (C4=C5).

This whitepaper provides an in-depth, predictive analytical framework for the structural elucidation of (E)-1-chlorooct-4-en-3-ol. By leveraging established empirical rules from authoritative spectroscopic literature, we will decode the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electron Ionization Mass Spectrometry (EI-MS) data.

Analytical Workflow & Self-Validating Protocols

To ensure Trustworthiness and strict adherence to E-E-A-T principles, the analytical characterization of 1-chlorooct-4-en-3-ol cannot rely on a single data point. Instead, it requires a self-validating matrix of orthogonal techniques. Below are the field-proven, step-by-step methodologies designed to establish causality between the physical experiment and the resulting spectral data.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Validation N1 Synthesized 1-Chlorooct-4-en-3-ol N2 Purification (Flash Chromatography) N1->N2 N3 NMR (1H, 13C, COSY) in CDCl3 N2->N3 N4 FT-IR (ATR) Neat Liquid N2->N4 N5 GC-EI-MS (70 eV) N2->N5 N6 Structural Elucidation & Causality Mapping N3->N6 N4->N6 N5->N6 N7 Final Validation (E-E-A-T Standards) N6->N7

Figure 1: Self-validating analytical workflow for spectroscopic structural elucidation.
Protocol 1: High-Resolution NMR Acquisition (1H and 13C)
  • Step 1: Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality (Expertise): CDCl₃ is selected because it is non-polar enough to fully solubilize the aliphatic chain while lacking exchangeable deuterons. This prevents the premature deuterium exchange of the hydroxyl (-OH) proton, allowing its observation in the initial ¹H NMR spectrum.

  • Step 2: Acquisition: Acquire ¹H NMR (400 MHz, 16 scans) and ¹³C NMR (100 MHz, 256 scans) at 298 K.

  • Step 3: Self-Validation (D₂O Shake): To definitively prove the assignment of the hydroxyl proton, add one drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. The selective disappearance of the broad singlet at ~2.20 ppm validates the -OH assignment through physical isotopic exchange.

Protocol 2: ATR-FTIR Spectroscopy
  • Step 1: Background Subtraction: Clean the Attenuated Total Reflectance (ATR) diamond crystal with high-purity isopropanol and acquire a background spectrum.

  • Step 2: Sample Application & Scanning: Apply one drop of neat 1-chlorooct-4-en-3-ol directly onto the crystal. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Causality & Validation: ATR is chosen over traditional KBr pellets because KBr is highly hygroscopic. Absorbed water in a KBr pellet would produce a false-positive broad peak at ~3400 cm⁻¹, obscuring the true O-H stretch of the sample. ATR ensures the integrity of the O-H bonding data.

Protocol 3: GC-EI-MS Profiling
  • Step 1: Injection: Dilute the sample to 10 ppm in GC-grade hexane. Inject 1 µL into a GC-MS system using a split ratio of 1:50.

  • Step 2: Ionization: Utilize Electron Ionization (EI) at a standard 70 eV.

  • Causality & Validation: Operating strictly at 70 eV ensures the fragmentation pathway perfectly aligns with the standardized thermodynamic cleavage rules outlined in the [3]. The presence of a 3:1 isotopic cluster at the molecular ion validates the presence of exactly one chlorine atom.

Spectral Data Interpretation & Causality Mapping

The following predictive data tables synthesize empirical shift rules and coupling constants derived from foundational texts, notably [1] and [2].

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of 1-chlorooct-4-en-3-ol is defined by the strong inductive effects of the chlorine and oxygen atoms, alongside the anisotropic deshielding of the alkene.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Causality / Structural Assignment
C1 3.65t2H6.8-CH₂-Cl : Strongly deshielded by the electronegative chlorine atom.
C3 4.25q1H6.5-CH(OH)- : Maximum deshielding due to direct attachment to oxygen and allylic position.
C4 5.45ddt1H15.2, 6.5, 1.5=CH- : Alkene proton. The large J-value (15.2 Hz) is the definitive proof of the trans (E) geometry.
C5 5.70dt1H15.2, 6.5=CH- : Alkene proton, coupled to C6 and C4.
C2 2.05m2H--CH₂- : Sandwiched between the chiral center and the chloromethyl group.
C6 2.00q2H7.0-CH₂- : Allylic protons, slightly deshielded by the adjacent double bond.
C7 1.40m2H--CH₂- : Standard aliphatic backbone.
C8 0.90t3H7.2-CH₃ : Terminal methyl group.
-OH 2.20br s1H-Hydroxyl : Broad due to intermolecular hydrogen bonding; disappears upon D₂O addition.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)Carbon TypeCausality / Structural Assignment
C3 70.5CHDirect inductive deshielding by the hydroxyl oxygen.
C1 41.5CH₂Deshielded by the covalently bonded chlorine atom.
C2 39.0CH₂Beta to chlorine, alpha to the hydroxyl-bearing carbon.
C5 133.0CHAlkene carbon (sp² hybridized).
C4 131.5CHAlkene carbon (sp² hybridized), slightly shielded relative to C5 by the adjacent OH.
C6 34.5CH₂Allylic carbon.
C7 22.5CH₂Aliphatic chain.
C8 13.7CH₃Terminal methyl carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy serves as the primary orthogonal check for functional group integrity, specifically differentiating the alkene geometry and confirming the alcohol.

Table 3: FT-IR Spectral Data (ATR, Neat)

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Feature
3350 Strong, BroadO-H stretchBroadening is caused by varying degrees of intermolecular hydrogen bonding in the neat liquid.
3025 WeakC-H stretch (sp²)Confirms the presence of unsaturated alkene protons.
2950, 2870 StrongC-H stretch (sp³)Characteristic of the saturated alkane backbone (C6-C8 and C1-C2).
1670 WeakC=C stretchThe internal trans double bond has a very small dipole moment change, resulting in a weak signal.
1050 StrongC-O stretchDiagnostic fingerprint for a secondary alcohol.
970 StrongC-H out-of-planeCritical: This strong bending vibration is the absolute diagnostic marker for a trans (E) alkene.
720 MediumC-Cl stretchConfirms the presence of the terminal aliphatic halogen.
Mass Spectrometry (EI-MS) & Fragmentation Mechanics

Under 70 eV electron ionization, 1-chlorooct-4-en-3-ol undergoes predictable, thermodynamically driven fragmentation. The primary driver of fragmentation is alpha-cleavage adjacent to the hydroxyl-bearing carbon (C3), as the resulting oxonium ions are highly resonance-stabilized.

MS_Frag M Molecular Ion (M+.) m/z 162 / 164 (3:1) F1 Alpha Cleavage 1 m/z 99 [C6H11O]+ M->F1 - *CH2CH2Cl (-63 Da) F2 Alpha Cleavage 2 m/z 93 / 95 [C3H6ClO]+ M->F2 - *C3H7CH=CH (-69 Da) F3 Loss of H2O m/z 144 / 146 M->F3 - H2O (-18 Da) F4 Loss of HCl m/z 126 M->F4 - HCl (-36 Da)

Figure 2: Primary EI-MS fragmentation pathways for 1-chlorooct-4-en-3-ol at 70 eV.

Table 4: EI-MS Fragmentation (70 eV)

m/zRelative AbundanceIon / FragmentCausality / Fragmentation Mechanism
162 / 164 ~5%[M]⁺·Molecular ion. The exact 3:1 intensity ratio mathematically proves the presence of the ³⁵Cl and ³⁷Cl isotopes.
144 / 146 ~10%[M - H₂O]⁺·Thermal or ionization-induced loss of water (18 Da), a universal feature of aliphatic alcohols.
126 ~15%[M - HCl]⁺·Loss of hydrogen chloride (36 Da) from the molecular ion.
99 100% (Base)[C₆H₁₁O]⁺Alpha-cleavage 1: Loss of the ·CH₂CH₂Cl radical. The resulting ion is highly stabilized by the oxygen lone pair.
93 / 95 ~40%[C₃H₆ClO]⁺Alpha-cleavage 2: Loss of the ·CH=CHCH₂CH₂CH₃ radical. Retains the chlorine atom, preserving the 3:1 isotopic signature in the fragment.

Conclusion

The rigorous structural validation of 1-chlorooct-4-en-3-ol requires a synergistic interpretation of orthogonal spectral data. The ¹H NMR J-coupling (15.2 Hz) and the IR out-of-plane bending (970 cm⁻¹) act as a self-validating pair to confirm the E-alkene geometry. Simultaneously, the 3:1 isotopic clustering in the MS data perfectly corroborates the highly deshielded 41.5 ppm ¹³C NMR signal, proving the terminal chloride's integrity. By adhering to these E-E-A-T driven protocols, analytical chemists can confidently verify this compound for downstream synthetic applications.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data, 5th Edition. Springer. URL:[Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. U.S. Department of Commerce. URL:[Link]

Foundational

The Strategic Utility of Chlorinated Allylic Alcohols in Advanced Organic Synthesis and Drug Development

Executive Summary As drug development pushes toward more complex, sterically demanding molecular architectures, the need for versatile, bifunctional building blocks is paramount. Chlorinated allylic alcohols possess a un...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pushes toward more complex, sterically demanding molecular architectures, the need for versatile, bifunctional building blocks is paramount. Chlorinated allylic alcohols possess a unique dual reactivity profile, housing both an allylic alcohol moiety and a functionalized vinyl or alkyl chloride. This technical whitepaper details the mechanistic rationale behind their stereoselective synthesis and explores their critical applications in target-directed synthesis, including the assembly of marine alkaloids, chiral allenes, and polycyclic beta-lactams.

Mechanistic Foundations & Synthesis Protocols

The utility of chlorinated allylic alcohols hinges on our ability to synthesize them with absolute regio- and stereocontrol. The internal (Z)-chloroalkene moiety, in particular, is notoriously difficult to install using traditional cross-coupling methods[1].

Copper(I)-Catalyzed SN2' Ring Opening

Historically, the preparation of (Z)-chloroalkenes relied heavily on Pd(II)-mediated coupling of organozinc nucleophiles with 1,1-dichloro-1-alkenes. However, a more elegant and scalable approach utilizes the SN2' opening of 2-chloro-3,4-epoxy-1-butene 1[2].

Causality & Mechanism: When Grignard reagents attack this epoxide without a catalyst, the hard nucleophile indiscriminately yields a chaotic mixture of 1,4-addition, 1,2-addition, and 1,1-addition products. By introducing a CuBr/SMe₂ catalyst, we facilitate transmetalation to form a softer organocuprate intermediate. This soft nucleophile strictly coordinates to the alkene and executes an SN2' displacement of the epoxide oxygen, enforcing the (Z)-alkene geometry with >10:1 selectivity[3].

Self-Validating Protocol: Synthesis of (Z)-3-Chloroallylic Alcohols

  • Epoxide Formation: Treat 3,4-dichloro-1-butene with m-CPBA, followed by dehydrohalogenation using molten KOH at 120 °C. Validation Check: Distill the product directly from the KOH melt; a clear, volatile liquid confirms the isolation of 2-chloro-3,4-epoxy-1-butene without thermal degradation.

  • Cuprate Generation: In a flame-dried flask under an inert atmosphere, suspend 0.1 equiv of CuBr/SMe₂ in anhydrous THF at -78 °C. Slowly add 1.0 equiv of the desired Grignard reagent (RMgBr). Validation Check: The formation of a homogenous, dark-colored solution indicates successful transmetalation to the active organocuprate species.

  • Regioselective Opening: Introduce the epoxide dropwise to the cuprate solution at -78 °C. Stir for 2 hours, then gradually warm to room temperature.

  • Quench & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Validation Check: The aqueous layer will turn deep blue (indicating the formation of a copper-ammonia complex), confirming the sequestration of the catalyst and leaving the pure (Z)-3-chloroallylic alcohol in the organic phase[2].

Dimethylaluminum Chloride-Mediated Syn Friedel-Crafts Addition

An alternative route involves the electrophilic addition of formaldehyde to terminal alkynes 4[4].

Causality & Mechanism: Using the CH₂O·Me₂AlCl complex allows Me₂AlCl to act simultaneously as a Lewis acid to activate formaldehyde and as a proton scavenger. This dual action prevents unwanted proton-initiated rearrangements, driving a stereospecifically syn Friedel-Crafts addition to yield (Z)-3-chloroallylic alcohols[4].

Downstream Applications in Target-Directed Synthesis

Total Synthesis of Marine Alkaloids

Marine natural products like halichlorine and the pinnaic acids (potent VCAM-1 expression suppressors) feature a challenging internal (Z)-chloroalkene core. The (Z)-3-chloroallylic alcohols synthesized via the cuprate protocol serve as the exact structural linchpin for these molecules, allowing researchers to bypass low-yielding late-stage olefinations 3[3].

Synthesis of Chiral Allenes via 1,2-Elimination

Allenes are highly valuable in drug discovery due to their rigid, orthogonal π-systems and axial chirality. Chlorinated allylic alcohols can be seamlessly transformed into allenes through a 1,2-elimination pathway. By subjecting the alcohol to O-methylation followed by reduction with lithium powder, the molecule undergoes a rapid elimination of the chloride and methoxy groups, yielding the allene framework 5[5].

Palladium-Catalyzed Domino Reactions for Beta-Lactams

In the realm of antibiotic development, beta-chlorinated allylic alcohols (synthesized via tin(IV) chloride-mediated reactions of propargyltrimethylsilane and 4-oxoazetidine-2-carbaldehydes) act as functionalized allylsilanes. These intermediates undergo unprecedented palladium-catalyzed domino reactions—specifically an allene cyclization coupled with an intramolecular Heck reaction—to construct novel, bridged tricyclic beta-lactams 6[6].

Quantitative Data Summaries

Table 1: Quantitative Comparison of Chloroallylic Alcohol Synthesis Routes

Synthesis MethodReagents / CatalystsPrimary Product GeometryRegioselectivityTypical Yield
Cu-Catalyzed SN2' Opening 2-chloro-3,4-epoxy-1-butene, RMgBr, CuBr/SMe₂(Z)-3-chloroallylic alcoholHigh (SN2' favored >10:1)60–85%
Syn Friedel-Crafts Addition Terminal alkynes, CH₂O·Me₂AlCl(Z)-3-chloroallylic alcoholHigh (syn addition)Moderate–High
Propargylsilane Addition 4-oxoazetidine-2-carbaldehydes, SnCl₄beta-chlorinated allylic alcoholHigh (diastereoselective)Moderate
Direct Chlorination Allylic alcohols, SOCl₂ or PCl₃trans-3-chloroallyl alcoholModerateHigh

Visualizations

G N1 3,4-dichloro-1-butene N2 Epoxidation & Dehydrohalogenation N1->N2 N3 2-chloro-3,4-epoxy-1-butene N2->N3 N4 Grignard + CuBr/SMe2 N3->N4 N5 SN2' Pathway N4->N5 Directs attack N6 (Z)-3-Chloroallylic Alcohols N5->N6 High Stereoselectivity

Mechanistic pathway of Cu-catalyzed SN2' opening for (Z)-3-chloroallylic alcohols.

App Root Chlorinated Allylic Alcohols App1 Marine Alkaloids Root->App1 Core intermediate App2 Chiral Allenes Root->App2 1,2-Elimination App3 Tricyclic Beta-Lactams Root->App3 Domino Reactions App4 Trisubstituted Alkenes Root->App4 Cross-Coupling

Downstream synthetic applications of chlorinated allylic alcohols.

References

  • Title: Preparation and Reactions of 2-Chloro-3,4-epoxy-1-butene: A Convenient Route to (Z)
  • Title: Snidergroup - 1980-1981 (Synthesis of Allylic Sulfoxides from Alkenes by Dichloroethylaluminum Catalyzed Ene Reaction)
  • Title: Additions of allenyl/propargyl organometallic reagents to 4-oxoazetidine-2-carbaldehydes: novel palladium-catalyzed domino reactions in allenynes Source: PubMed URL
  • Title: Synthesis of Allenes by 1,2-Elimination Source: SciSpace URL
  • Title: Synthetic Chemistry of Halichlorine and the Pinnaic Acids Source: Chemical Reviews / ACS Publications URL

Sources

Exploratory

Reactivity Profile of 1-Chlorooct-4-en-3-ol: A Bifunctional Scaffold for Advanced Molecular Architectures

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern drug discovery and complex natural product synthesis, the dema...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern drug discovery and complex natural product synthesis, the demand for versatile, multi-functional building blocks is paramount. 1-Chlorooct-4-en-3-ol (CAS No.: 52418-79-8) represents a highly privileged scaffold that integrates three distinct reactive motifs within an 8-carbon framework: a primary alkyl chloride (C1), a secondary allylic alcohol (C3), and an internal alkene (C4-C5)1[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the orthogonal reactivity of this molecule. By understanding the thermodynamic and kinetic principles governing its functional groups, researchers can predictably direct its transformation into high-value targets, such as bioisosteric oxetanes or stereodefined epoxy alcohols.

Divergent Reactivity Pathways

The true value of 1-chlorooct-4-en-3-ol lies in its chemoselectivity. Depending on the reagent and environmental conditions, one can selectively activate the 1,3-chlorohydrin motif or the allylic alcohol motif without interfering with the other.

Reactivity Core 1-Chlorooct-4-en-3-ol (Bifunctional Scaffold) Oxetane 2-(Pent-1-enyl)oxetane (Bioisostere Core) Core->Oxetane Base-Mediated Cyclization (NaH/THF) Epoxide 1-Chloro-4,5-epoxyoctan-3-ol (Chiral Building Block) Core->Epoxide Directed Epoxidation (VO(acac)2 / TBHP) Substitution 1-Substituted-oct-4-en-3-ol (Diversified Scaffold) Core->Substitution Nucleophilic Substitution (SN2 at C1)

Divergent reactivity pathways of 1-chlorooct-4-en-3-ol highlighting chemoselective functionalization.

The 1,3-Chlorohydrin Motif: Base-Mediated Oxetane Synthesis

Oxetanes are highly sought after in medicinal chemistry as metabolically stable, polar bioisosteres for gem-dimethyl and carbonyl groups. The 1,3-relationship between the C3-hydroxyl and the C1-chloride in 1-chlorooct-4-en-3-ol perfectly primes the molecule for an intramolecular Williamson ether synthesis (2)[2].

Causality & Mechanistic Insights

According to Baldwin's rules, the 4-exo-tet cyclization is favored but kinetically sluggish compared to 3-exo-tet (epoxide) formations. To overcome this activation barrier, the choice of base and solvent is critical. We utilize Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF). The irreversible evolution of hydrogen gas ensures quantitative formation of the nucleophilic alkoxide. Furthermore, the polar aprotic nature of THF minimizes tight ion-pairing, maximizing the nucleophilicity of the oxygen anion to execute the backside SN​2 attack on the C1 carbon (3)[3].

Experimental Protocol: Synthesis of 2-(Pent-1-enyl)oxetane

Self-Validating Workflow:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 1-chlorooct-4-en-3-ol (1.0 equiv, 5.0 mmol) and dissolve in anhydrous THF (25 mL, 0.2 M).

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise add NaH (60% dispersion in mineral oil, 1.5 equiv, 7.5 mmol). Note: The 0 °C environment prevents premature elimination side-reactions while the alkoxide forms.

  • Cyclization: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

  • Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The reaction is deemed complete when the strongly polar, UV-inactive hydroxyl spot completely disappears, replaced by a higher-Rf oxetane spot.

  • Quench & Workup: Carefully quench the remaining NaH with dropwise addition of saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with Diethyl Ether ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to yield the functionalized oxetane.

The Allylic Alcohol Motif: Substrate-Directed Epoxidation

While the C4-C5 alkene can undergo standard electrophilic additions, the adjacent C3-hydroxyl group allows for highly stereoselective, transition-metal-catalyzed directed epoxidations. Using Vanadyl acetylacetonate ( VO(acac)2​ ) and tert-butyl hydroperoxide (TBHP), the alkene can be converted into a syn-epoxy alcohol.

Causality & Mechanistic Insights

Unlike m-CPBA, which relies on weak hydrogen bonding and often yields mixed diastereomers for acyclic systems, Vanadium catalysts form a robust covalent alkoxide intermediate with the substrate (4)[4]. The transition state forces the molecule into a conformation that minimizes A1,2 and A1,3 allylic strain. The Vanadium center then acts as a scaffold, delivering the peroxide oxygen to a specific face of the alkene, predominantly yielding the syn diastereomer (5)[5].

Workflow Step1 1. Substrate Preparation Dissolve in CH2Cl2 Step2 2. Catalyst Addition Add VO(acac)2 (2-5 mol%) Step1->Step2 Step3 3. Oxidant Delivery Dropwise TBHP at 0°C Step2->Step3 Step4 4. Reaction Monitoring TLC/GC-MS Analysis Step3->Step4 Step5 5. Quench & Workup Na2SO3 (aq) & Extraction Step4->Step5

Step-by-step experimental workflow for the VO(acac)2-catalyzed directed epoxidation.

Experimental Protocol: Diastereoselective Epoxidation

Self-Validating Workflow:

  • Preparation: Dissolve 1-chlorooct-4-en-3-ol (1.0 equiv, 5.0 mmol) in anhydrous CH2​Cl2​ (50 mL, 0.1 M) under a nitrogen atmosphere.

  • Catalyst Complexation: Add VO(acac)2​ (5 mol%, 0.25 mmol). Stir at room temperature for 15 minutes. Visual Cue: The solution will shift from pale green to a characteristic deep red/brown, indicating successful alkoxide exchange and active complex formation.

  • Oxidation: Cool the mixture to 0 °C. Dropwise add TBHP (5.5 M in decane, 1.2 equiv, 6.0 mmol). Causality: Dropwise addition controls the exotherm, preventing over-oxidation of the secondary alcohol to an enone.

  • Reaction: Stir at 0 °C for 2-4 hours. Monitor via GC-MS to confirm the mass shift corresponding to oxygen insertion ( +16 Da).

  • Quench & Validation: Add 10% aqueous Na2​SO3​ (20 mL) and stir vigorously for 30 minutes. Critical Validation: Perform a starch-iodide paper test on the organic layer; it must remain colorless, confirming the complete destruction of unreacted peroxides.

  • Workup: Extract with CH2​Cl2​ , wash with brine, dry over MgSO4​ , and concentrate to yield 1-chloro-4,5-epoxyoctan-3-ol.

Quantitative Reactivity Profile Summary

To facilitate rapid decision-making in synthetic route design, the following table summarizes the quantitative outcomes of the orthogonal pathways available to 1-chlorooct-4-en-3-ol.

Reaction PathwayReagents & ConditionsPrimary ProductChemoselectivity TargetTypical Yield Range
Intramolecular Cyclization NaH (1.5 eq), THF, 0 °C to RT2-(Pent-1-enyl)oxetane4-exo-tet displacement of C1-Cl75 - 85%
Directed Epoxidation VO(acac)2​ (5 mol%), TBHP, CH2​Cl2​ 1-Chloro-4,5-epoxyoctan-3-olAlkene oxidation (syn-directed)80 - 90%
Nucleophilic Substitution NaN3​ (1.2 eq), DMF, 80 °C1-Azidooct-4-en-3-ol SN​2 displacement of C1-Cl> 90%
Allylic Oxidation MnO2​ (10 eq), CH2​Cl2​ , RT1-Chlorooct-4-en-3-oneC3-OH oxidation to enone85 - 95%

Conclusion

1-Chlorooct-4-en-3-ol is a highly programmable chemical entity. By leveraging kinetic control and transition-metal coordination chemistry, researchers can exploit its 1,3-chlorohydrin motif to construct rigid oxetane bioisosteres, or utilize its allylic alcohol moiety to generate dense, stereocontrolled arrays. This orthogonal reactivity makes it an indispensable tool for both library generation in drug discovery and the total synthesis of complex polyketides.

References

  • 1-Chlorooct-4-en-3-ol (CAS No.: 52418-79-8)
  • Application Notes and Protocols: Williamson Ether Synthesis for the Preparation of Functionalized Oxetanes Source: BenchChem URL
  • Exploring the Chemical Space of 2-Oxaspiro[3.
  • Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols Source: MDPI URL
  • Stereoselective VO(acac)

Sources

Foundational

Unlocking the Halogenated Chemical Space: Discovery, Biosynthesis, and Synthesis of Novel Chlorinated Unsaturated Alcohols

Executive Summary Halogenated natural products represent a highly specialized chemical space with profound implications for drug discovery and chemical ecology. While marine environments are well-known reservoirs for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated natural products represent a highly specialized chemical space with profound implications for drug discovery and chemical ecology. While marine environments are well-known reservoirs for these compounds, chlorinated unsaturated alcohols remain a rare and structurally intriguing subclass. This whitepaper provides an in-depth technical analysis of their discovery in marine organisms, the cryptic enzymatic cascades responsible for their biosynthesis, and the stereoselective synthetic methodologies required to produce them for therapeutic evaluation.

The Chemical Space of Chlorinated Unsaturated Alcohols

Over 62% of known halogenated secondary metabolites originate from marine organisms, including sponges, macroalgae, and fungi[1]. Recent advances in metabolomic screening have identified novel chlorinated unsaturated alcohols in marine-sourced fungi, such as Talaromyces strains, which produce these compounds alongside complex polyketides and alkaloids[2]. Furthermore, marine diatoms and barnacles have been identified as natural producers of medium-chain chlorinated aliphatic structures, which exhibit potent biological activities ranging from antibacterial efficacy to apoptotic anticancer properties[3][4].

The incorporation of a chlorine atom into an unsaturated aliphatic chain significantly alters the molecule's physicochemical properties. Halogenation generally increases lipophilicity, modulates the pKa of adjacent functional groups, and enhances metabolic stability—making these molecules highly attractive scaffolds for rational drug design[1].

Biosynthetic Paradigms: The Halolyase Cascade

The biogenesis of chlorinated unsaturated alcohols in planktonic microalgae, such as the marine diatom Stephanopyxis turris, diverges entirely from traditional polyketide synthase (PKS) halogenation pathways. Instead, nature utilizes a highly specialized, dynamic defense mechanism driven by a lipoxygenase/hydroperoxide halolyase cascade[3].

Mechanistic Causality: In healthy, intact cells, the precursor eicosapentaenoic acid (EPA) remains sequestered in lipid membranes. Upon cellular disruption (e.g., by grazing zooplankton), EPA is rapidly released and oxidized by lipoxygenase (LOX) to form a reactive hydroperoxide intermediate. Rather than undergoing standard homolytic cleavage, this intermediate is processed by a unique hydroperoxide halolyase. In the presence of high concentrations of chloride ions from seawater, the halolyase cleaves the carbon chain, directly incorporating the halide to yield volatile chlorinated unsaturated C8 alcohols and hydrocarbons[3]. This environmental dependence ensures that the toxic defensive metabolites are only synthesized on-demand when the organism is compromised.

Biosynthesis EPA Eicosapentaenoic Acid (EPA) Precursor LOX Lipoxygenase (LOX) Oxidation EPA->LOX HP Hydroperoxide Intermediate LOX->HP HPL Hydroperoxide Halolyase + Cl- (Seawater) HP->HPL CUA Chlorinated Unsaturated C8 Alcohols HPL->CUA

Biosynthetic cascade of chlorinated unsaturated alcohols in marine diatoms.

Stereoselective Chemical Synthesis

Translating the discovery of these molecules into scalable drug development requires robust synthetic routes. A major hurdle in synthesizing chlorinated unsaturated alcohols is the diastereoselective construction of vicinal dichlorides on allylic systems.

Mechanistic Causality: Direct electrophilic dichlorination of free allylic alcohols is highly problematic because the oxidant nature of chlorine gas ( Cl2​ ) leads to the competing oxidation of the alcohol into an unwanted unsaturated aldehyde[5]. To circumvent this, the alcohol must be temporarily protected using an electron-withdrawing group, such as a trifluoroacetate ester. This specific protecting group serves a dual purpose: it completely shields the hydroxyl group from oxidation and modulates the electronic environment of the adjacent alkene, thereby enhancing the anti-diastereoselectivity of the subsequent electrophilic chlorine addition[5].

Synthesis Z_Alkene Z-Allylic Alcohol Protection TFA Protection (Prevents Oxidation) Z_Alkene->Protection Protected_Alkene Trifluoroacetate Ester Protection->Protected_Alkene Dichlorination Diastereoselective Dichlorination (Cl2) Protected_Alkene->Dichlorination Dichloro_Ester Vicinal Dichloride Ester Dichlorination->Dichloro_Ester Deprotection Deprotection (Hydrolysis) Dichloro_Ester->Deprotection Final_Product Chlorinated Unsaturated Alcohol Deprotection->Final_Product

Stereoselective synthetic workflow for vicinal chlorinated allylic alcohols.

Biological Activity and Therapeutic Potential

The unique structural motifs of chlorinated unsaturated alcohols confer highly specific biological activities. Table 1 summarizes the quantitative bioactivity profiles of these compounds and their structural analogs.

Table 1: Quantitative Bioactivity Profile of Halogenated Aliphatic Natural Products

Compound ClassSource OrganismPrimary BioactivityPotency / EfficacyReference
Chlorinated C8 Alcohols Stephanopyxis turris (Diatom)Apoptotic AnticancerIC50 ~ 12-15 µM[3]
Chlorinated Polyketides Streptomyces sp. (Marine)Antibacterial (MRSA)MIC 0.25 µg/mL[2]
Halogenated 2-AGPI Analogs Synthetic / BarnaclesGPR55 Receptor AgonismEC50 ~ 4.5 µM[4]

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following step-by-step workflows detail the isolation from biological matrices and the stereoselective chemical synthesis. Both protocols are designed as self-validating systems.

Protocol 1: Isolation and Trapping of Biosynthetic Chlorinated Alcohols

Rationale: Because these compounds are highly volatile and generated exclusively upon cell lysis, traditional solvent extraction results in severe product loss. A dynamic headspace trapping method coupled with selective enzyme inhibition ensures accurate capture and validates the enzymatic origin of the halolyase products[3].

  • Cultivation: Grow Stephanopyxis turris in standard F/2 marine medium at 15°C under a 14:10 h light:dark cycle until the exponential growth phase is reached.

  • Cell Disruption & Incubation: Harvest cells via mild centrifugation. Resuspend the pellet in 100 mM Tris/HCl buffer (pH 7.8) supplemented with 400 mM NaCl to provide the requisite halide source[3]. Sonicate the suspension on ice for 30 seconds to initiate the lipoxygenase cascade.

  • Dynamic Trapping: Immediately seal the vessel and purge the headspace with purified nitrogen gas (50 mL/min) for 60 minutes. Pass the effluent gas through a Tenax TA sorbent tube to trap the volatile chlorinated unsaturated alcohols.

  • Self-Validation (Negative Control): Perform a parallel extraction where the intact cells are pre-treated with a specific lipoxygenase inhibitor (e.g., esculetin) prior to sonication. A complete absence of chlorinated products in this control validates that the formation is strictly enzymatically driven, ruling out abiotic halogenation.

  • Analytical Identification: Desorb the trapped volatiles thermally into a GC-MS system. Identify the chlorinated products via their characteristic isotopic patterns (e.g., M and M+2 peaks in a 3:1 ratio for monochlorinated species)[3].

Protocol 2: Diastereoselective Dichlorination of Z-Allylic Alcohols

Rationale: Direct chlorination causes unwanted oxidation. Temporary conversion to a trifluoroacetate ester prevents this degradation and sterically directs the stereochemical outcome of the halogenation[5].

  • Protection Phase: Dissolve the starting Z-allylic alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C under an argon atmosphere. Add pyridine (2.0 equiv) followed by the dropwise addition of trifluoroacetic anhydride (1.5 equiv). Stir for 2 hours, quench with saturated NaHCO3​ , and extract the organic layer.

  • Dichlorination Phase: Dissolve the crude trifluoroacetate ester in anhydrous DCM and cool strictly to -78°C. Slowly bubble a standardized solution of Cl2​ in DCM (1.1 equiv) into the reaction mixture. Maintaining cryogenic temperatures is critical to suppress radical side reactions and enforce electrophilic addition[5].

  • Monitoring: Track the reaction via TLC. Once the alkene is fully consumed, purge the excess chlorine gas from the system using a steady stream of argon.

  • Deprotection Phase: Concentrate the mixture under reduced pressure, then dissolve the residue in methanol. Add K2​CO3​ (2.0 equiv) and stir at room temperature for 1 hour to cleanly cleave the trifluoroacetate group.

  • Self-Validation (Stereochemical Confirmation): Purify the final product via silica gel chromatography. Confirm the anti-addition stereochemistry of the vicinal dichloride using 1H-NMR coupling constants and 2D NOESY experiments to ensure the structural integrity of the synthesized analog.

Conclusion

The discovery of novel chlorinated unsaturated alcohols sits at the intersection of marine chemical ecology and advanced synthetic organic chemistry. By mapping the cryptic halolyase-mediated biosynthetic pathways and overcoming the synthetic hurdles associated with allylic oxidation, researchers can successfully harness these unique halogenated scaffolds. As synthetic methodologies become more refined, these molecules hold immense promise as templates for next-generation antibacterial and anticancer therapeutics.

References

  • Marine natural products - RSC Publishing Source: rsc.org URL:[Link]

  • Stereoselective Halogenation in Natural Product Synthesis Source: nih.gov URL:[Link]

  • Cryptic Halogenation Reactions in Natural Product Biosynthesis Source: nih.gov URL:[Link]

  • Advances in the Study of Halogenated Natural Products Source: researchgate.net URL:[Link]

  • Formation of Halogenated Medium Chain Hydrocarbons by a Lipoxygenase/Hydroperoxide Halolyase-Mediated Transformation in Planktonic Microalgae Source: acs.org URL:[Link]

  • Synthesis of Halogenated 2-AGPI Analogs as Ligands for GPR55 Source: ethz.ch URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Purification of 1-Chlorooct-4-en-3-ol via Flash Column Chromatography

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Profile The purification of 1-Chlorooct-4-en-3-ol (CAS: 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Profile

The purification of 1-Chlorooct-4-en-3-ol (CAS: 52418-79-8) presents a unique set of chromatographic challenges. Structurally, the molecule features an 8-carbon aliphatic chain, a terminal primary alkyl chloride, an internal alkene at C4, and a secondary hydroxyl group at C3.

While the primary chloride is relatively stable under standard conditions, the secondary allylic alcohol moiety is highly sensitive. When exposed to the mildly acidic environment of standard unmodified silica gel (pH ~4.5–5.5), allylic alcohols are prone to ionization. The loss of water generates a resonance-stabilized allylic carbocation, which rapidly undergoes either [1,3]-sigmatropic rearrangement (allylic transposition) or irreversible dehydration to form a conjugated diene (1-chloro-octa-1,3-diene) [2].

Furthermore, because the internal double bond is isolated and not conjugated with an aromatic ring or carbonyl system, the molecule lacks a strong UV chromophore. It is effectively "invisible" under standard 254 nm UV detection, necessitating alternative visualization strategies to ensure a self-validating purification workflow.

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyValue / CharacteristicChromatographic Implication
Molecular Formula C₈H₁₅ClOModerately lipophilic; requires low-polarity eluent.
Functional Groups Allylic Alcohol, Alkyl ChlorideSensitive to acidic stationary phases; requires neutralization.
UV Absorbance Cutoff ~210 nmCannot be monitored via standard 254 nm UV detectors.
Detection Method Chemical OxidationRequires Potassium Permanganate (KMnO₄) TLC staining.

Mechanistic Causality: The Role of Stationary Phase Neutralization

The foundational principle of flash chromatography, pioneered by W. Clark Still [1], relies on the differential partitioning of analytes between a stationary phase (typically silica gel) and a mobile phase. However, the acidic silanol (-Si-OH) groups on the surface of standard silica gel act as Brønsted acids.

To prevent the acid-catalyzed degradation of 1-Chlorooct-4-en-3-ol, the silica gel must be chemically deactivated prior to sample loading. This is achieved by pre-treating the silica slurry with 1% (v/v) Triethylamine (Et₃N). The amine irreversibly binds to the most active acidic sites, creating a neutral stationary phase that allows the allylic alcohol to elute intact [3].

degradation A 1-Chlorooct-4-en-3-ol B Acidic Silica (pH ~5) A->B Adsorption E Neutralized Silica (1% Et3N) A->E Adsorption C Allylic Carbocation B->C -H2O (H+ catalyzed) D 1-Chloro-octa-1,3-diene (Degradation) C->D Dehydration F Pure Product Recovered E->F Stable Elution

Caption: Acid-catalyzed degradation of allylic alcohols on standard silica vs. stable neutralized elution.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol integrates real-time validation steps. The absence of UV activity means that fraction pooling must be strictly governed by chemical staining.

Phase 1: TLC Optimization & Visualization
  • Prepare Solvent Systems: Prepare mixtures of Hexanes and Ethyl Acetate (EtOAc) ranging from 5% to 20% EtOAc.

  • Spotting: Apply the crude 1-Chlorooct-4-en-3-ol mixture onto a silica gel 60 F254 TLC plate.

  • Development: Develop the plates in the prepared solvent systems.

  • Visualization (Validation Step): Dip the developed plate into a basic KMnO₄ stain solution (1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL H₂O). Gently heat the plate with a heat gun. The alkene and alcohol groups will rapidly reduce the Mn(VII) to Mn(IV), appearing as bright yellow/brown spots against a purple background.

  • Selection: Select the solvent system that places the target molecule at an Retention factor ( Rf​ ) of 0.25 – 0.30 .

Table 2: Typical TLC Optimization Data
Solvent System (Hexanes : EtOAc)Target Rf​ Impurity Separation
95 : 50.10Target is retained too strongly; broad bands.
90 : 100.28Optimal for loading and initial elution.
80 : 200.55Target elutes too fast; poor resolution from non-polar impurities.
Phase 2: Column Packing & Neutralization
  • Slurry Preparation: In an Erlenmeyer flask, mix the required mass of silica gel (typically 30–50x the mass of the crude sample) with Hexanes containing 1% (v/v) Et₃N.

  • Packing: Pour the slurry into the glass column in a single continuous motion. Apply positive air pressure (approx. 2–3 psi) to pack the bed tightly [1].

  • Flushing: Pass 2 Column Volumes (CV) of the 1% Et₃N/Hexanes solution through the bed to ensure complete neutralization. Follow this with 2 CV of pure Hexanes to remove excess mobile amine, which could otherwise co-elute and contaminate the final product.

Phase 3: Loading and Gradient Elution
  • Sample Loading: Dissolve the crude mixture in the absolute minimum volume of Dichloromethane (CH₂Cl₂). Carefully apply the solution evenly to the top of the flat silica bed using a long glass pipette.

  • Bed Protection: Add a 1 cm layer of clean, washed sea sand above the silica bed to prevent physical disruption during solvent addition.

  • Elution: Execute the gradient elution profile outlined in Table 3. Use positive pressure to maintain a flow rate of ~2 inches per minute [1].

Table 3: Flash Chromatography Gradient Profile
StepColumn Volumes (CV)Mobile PhasePurpose
12 CV100% HexanesElute highly non-polar impurities (e.g., residual alkanes).
23 CV5% EtOAc in HexanesApproach the target compound's elution threshold.
34 CV10% EtOAc in HexanesPrimary elution of 1-Chlorooct-4-en-3-ol.
42 CV20% EtOAc in HexanesFlush highly polar impurities and baseline material.
Phase 4: Fraction Analysis & Concentration
  • Fraction Checking: Spot every third fraction on a large TLC plate. Develop in 10% EtOAc/Hexanes and stain with KMnO₄.

  • Pooling: Pool only the fractions containing a single, pure spot corresponding to the target Rf​ .

  • Concentration: Remove the solvent using a rotary evaporator. Critical Causality: Maintain the water bath temperature strictly below 30°C . Elevated temperatures in the presence of trace chlorinated solvents can induce thermal degradation or HCl elimination from the primary chloride.

Workflow Visualization

workflow S1 1. TLC Optimization (Target Rf 0.25-0.30) S2 2. Silica Neutralization (1% Et3N in Hexanes) S1->S2 S3 3. Column Packing (Slurry Method) S2->S3 S4 4. Sample Loading (Minimal CH2Cl2) S3->S4 S5 5. Gradient Elution (5% to 20% EtOAc/Hexanes) S4->S5 S6 6. Fraction Analysis (KMnO4 Stain) S5->S6 S7 7. Solvent Concentration (Rotary Evap <30°C) S6->S7

Caption: Step-by-step flash chromatography workflow for allylic alcohol purification.

References

  • Rapid chromatographic technique for preparative separations with moderate resolution. W. Clark Still, Michael Kahn, Abhijit Mitra. The Journal of Organic Chemistry, 1978, 43(14), 2923–2925. URL:[Link]

  • Allylic Alcohols via Catalytic Asymmetric Epoxide Rearrangement. ACS Publications. (Representative literature on the structural sensitivity and rearrangement of allylic alcohols). URL:[Link]

  • Flash Chromatography: Principles & Applications. Phenomenex. (Comprehensive guide on stationary phase modifications and troubleshooting compound instability). URL:[Link]

Application

Application Note: Comprehensive 1D and 2D NMR Structural Elucidation of 1-Chlorooct-4-en-3-ol

Introduction 1-Chlorooct-4-en-3-ol is a multifunctional organic compound of interest in synthetic chemistry, serving as a potential building block for more complex molecules due to its reactive chloro, hydroxyl, and alke...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Chlorooct-4-en-3-ol is a multifunctional organic compound of interest in synthetic chemistry, serving as a potential building block for more complex molecules due to its reactive chloro, hydroxyl, and alkenyl moieties. A thorough structural characterization is paramount for its use in subsequent synthetic steps and for the unambiguous identification of its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of such molecules in solution. This application note provides a detailed guide to the assignment of the ¹H and ¹³C NMR spectra of 1-Chlorooct-4-en-3-ol, utilizing a suite of 1D and 2D NMR experiments. We will delve into the rationale behind the experimental choices and the logic of spectral interpretation, providing a robust protocol for researchers in the fields of organic chemistry, natural product synthesis, and drug development.

Causality of Experimental Choices

The structural elucidation of 1-Chlorooct-4-en-3-ol requires a multi-faceted NMR approach. A standard ¹H NMR experiment provides information on the number of different proton environments and their neighboring protons through spin-spin coupling. However, due to the potential for signal overlap in the aliphatic region, a simple ¹H spectrum is often insufficient for a complete assignment.

A ¹³C NMR spectrum, in conjunction with a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment, is crucial for determining the number of different carbon environments and distinguishing between CH₃, CH₂, CH, and quaternary carbons.[1][2] The DEPT-135 experiment is particularly useful as it provides phase information, with CH₂ signals appearing as negative peaks, while CH and CH₃ signals are positive.[3][4]

To definitively link protons to their directly attached carbons, a Heteronuclear Single Quantum Coherence (HSQC) experiment is employed.[5][6] This 2D technique correlates the chemical shifts of protons and their directly bonded carbons, providing unambiguous C-H attachments.[7]

For mapping longer-range connectivities and assembling the molecular fragments, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable.[8][9] HMBC detects correlations between protons and carbons that are typically two to three bonds away, which is essential for identifying quaternary carbons and piecing together the carbon skeleton.[10][11]

Finally, a Correlation Spectroscopy (COSY) experiment is used to identify proton-proton coupling networks.[12][13] This is particularly useful for tracing the connectivity of protons within the same spin system, such as the protons in the ethyl and propyl fragments of the molecule.[14]

Experimental Protocols

Sample Preparation
  • Weigh approximately 10-20 mg of 1-Chlorooct-4-en-3-ol.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent signals.[15][16]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.

  • DEPT-135: Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.[17]

  • COSY: Acquire a gradient-selected COSY (gCOSY) spectrum to establish ¹H-¹H correlations.

  • HSQC: Acquire a gradient-selected HSQC (gHSQC) spectrum to determine one-bond ¹H-¹³C correlations.

  • HMBC: Acquire a gradient-selected HMBC (gHMBC) spectrum, optimized for a long-range coupling constant of 8 Hz, to establish two- and three-bond ¹H-¹³C correlations.

Data Presentation and Interpretation

The structure and numbering scheme for 1-Chlorooct-4-en-3-ol are shown below:

Caption: Molecular structure of 1-Chlorooct-4-en-3-ol.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H8~0.95t7.53H
H7~1.45m-2H
H6~2.10m-2H
H2~1.70m-2H
H1~3.65t6.52H
OHvariablebr s-1H
H3~4.20m-1H
H4~5.60m-1H
H5~5.75m-1H
Predicted ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)DEPT-135
C8~13.9CH₃
C7~22.5CH₂
C6~34.8CH₂
C2~38.5CH₂
C1~45.0CH₂
C3~72.0CH
C4~128.5CH
C5~135.0CH
Detailed Spectral Assignment
  • ¹H NMR Analysis:

    • The terminal methyl group (H8) is expected to appear as a triplet around 0.95 ppm due to coupling with the adjacent CH₂ group (H7).[18]

    • The methylene protons at H7 and H6 will likely appear as complex multiplets in the aliphatic region (~1.45 and ~2.10 ppm, respectively).[19]

    • The methylene protons at H2, being adjacent to the chiral center at C3, are diastereotopic and may appear as a complex multiplet around 1.70 ppm.

    • The methylene protons at H1 are deshielded by the adjacent chlorine atom and are expected to resonate as a triplet around 3.65 ppm.[20][21]

    • The proton on the carbon bearing the hydroxyl group (H3) is an allylic alcohol proton and is expected to be deshielded, appearing as a multiplet around 4.20 ppm.[22]

    • The olefinic protons (H4 and H5) will be in the downfield region (~5.60-5.75 ppm) and will show coupling to each other (cis or trans) and to the adjacent protons (H3 and H6).[23]

    • The hydroxyl proton (OH) will appear as a broad singlet at a variable chemical shift depending on concentration and temperature.

  • ¹³C NMR and DEPT-135 Analysis:

    • The methyl carbon (C8) will be the most upfield signal at around 13.9 ppm and will show a positive signal in the DEPT-135 spectrum.[24]

    • The methylene carbons (C7, C6, C2, and C1) will appear in the aliphatic region. C1 will be the most deshielded of these due to the electronegative chlorine atom (~45.0 ppm).[25][26][27] C7, C6, and C2 will have characteristic shifts for alkyl chains. All will appear as negative signals in the DEPT-135 spectrum.[1]

    • The carbon bearing the hydroxyl group (C3) is an sp³ hybridized carbon attached to an electronegative oxygen atom, and its signal is expected around 72.0 ppm as a positive peak in the DEPT-135 spectrum.[22][28]

    • The sp² hybridized olefinic carbons (C4 and C5) will resonate in the downfield region (~128.5 and ~135.0 ppm) and will both be positive signals in the DEPT-135 spectrum.[29]

2D NMR Correlation Analysis

G Key 2D NMR Correlations C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 C7 C7 C8 C8 H1 H1 H1->C1 HSQC H1->C2 HMBC H2 H2 H2->C1 H2->C2 H2->C3 H2->H1 H3 H3 H3->C2 H3->C3 H3->C4 H3->C5 H3->H2 H4 H4 H4->C3 H4->C4 H4->C6 H4->H3 H5 H5 H5->C3 H5->C5 H5->C7 H5->H4 H6 H6 H6->C4 H6->C5 H6->C6 H6->C7 H6->H5 H7 H7 H7->C7 H7->H6 H8 H8 H8->C6 H8->C7 H8->C8 H8->H7 COSY

Caption: Key COSY, HSQC, and HMBC correlations for 1-Chlorooct-4-en-3-ol.

  • COSY: The COSY spectrum will reveal the proton-proton coupling networks. We expect to see correlations between H8/H7, H7/H6, H6/H5, H5/H4, H4/H3, and H3/H2, H2/H1, thus confirming the connectivity of the carbon backbone.[13]

  • HSQC: The HSQC spectrum will show cross-peaks for each protonated carbon, directly linking the proton and carbon chemical shifts listed in the tables above.[30][31] For example, a cross-peak will be observed between the proton signal at ~3.65 ppm (H1) and the carbon signal at ~45.0 ppm (C1).

  • HMBC: The HMBC spectrum provides the crucial long-range correlations to piece the structure together.[32][33] Key expected correlations include:

    • H1 protons showing a correlation to C2.

    • H2 protons showing correlations to C1 and C3.

    • H3 proton showing correlations to C2, C4, and C5.

    • Olefinic proton H4 showing correlations to C3 and C6.

    • Olefinic proton H5 showing correlations to C3 and C7.

    • H8 protons showing correlations to C6 and C7.

These HMBC correlations will unambiguously establish the connectivity between the chloroethyl, hydroxyl, and butenyl fragments of the molecule.

Conclusion

By employing a systematic approach that combines 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR techniques, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of 1-Chlorooct-4-en-3-ol can be achieved. This detailed protocol and the interpretation strategy serve as a valuable guide for researchers working with this and structurally related compounds. The self-validating nature of combining these experiments ensures a high degree of confidence in the final structural elucidation.

References

  • Lin, Z. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. SpringerLink. [Link]

  • Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Kaufman, T. S. Configurationally dependent hydroxyl group effects on 13c nuclear magnetic resonance chemical shifts of olefinic carbons in. Canadian Journal of Chemistry, 66(3), 3128-3131. [Link]

  • University of Ottawa NMR Facility Blog. APT vs DEPT-135. [Link]

  • University of Ottawa NMR Facility Blog. HMBC vs. H2BC. [Link]

  • University of Calgary. NMR Chemical Shifts. [Link]

  • d'Antuono, P., Botek, E., Champagne, B., Spassova, M., & Denkova, P. (2006). Theoretical investigation on 1H and 13C NMR chemical shifts of small alkanes and chloroalkanes. The Journal of chemical physics, 125(14), 144313. [Link]

  • d'Antuono, P., Botek, E., Champagne, B., Spassova, M., & Denkova, P. (2006). Theoretical investigation on 1H and 13C NMR chemical shifts of small alkanes and chloroalkanes. AIP Publishing. [Link]

  • Williamson, R. T., Buevich, A. V., & Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1989–1994. [Link]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]

  • Nanalysis. DEPT: A tool for 13C peak assignments. [Link]

  • The OChemLounge. Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. YouTube. [Link]

  • d'Antuono, P., et al. (2006). Theoretical investigation on 1H and 13C NMR chemical shifts of small alkanes and chloroalkanes. AIP Publishing. [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

  • American Chemical Society. Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. [Link]

  • Doc Brown's Chemistry. H-1 proton NMR spectrum of 1-chlorobutane. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • NIH. Leveraging the HMBC to Facilitate Metabolite Identification. [Link]

  • Elyashberg, M., et al. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling, 44(5), 1625-1634. [Link]

  • SpectraBase. Allylalcohol - Optional[13C NMR] - Chemical Shifts. [Link]

  • JEOL Resources. Delta™ NMR - Carbon DEPT135 Tutorial. [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]

  • Lin, C. H., & Wu, C. I. (2012). Density functional theory study of (13)C NMR chemical shift of chlorinated compounds. Magnetic resonance in chemistry : MRC, 50(2), 106–113. [Link]

  • Oregon State University. Carbon NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Cervantes-Navarro, F. G., et al. (2015). The Heteronuclear Single-Quantum Correlation (HSQC) Experiment: Vectors versus Product Operators. Journal of Chemical Education, 92(2), 339-344. [Link]

  • UCLA. Table of Characteristic Proton NMR Shifts. [Link]

  • Cervantes-Navarro, F. G., et al. (2015). The Heteronuclear Single-Quantum Correlation (HSQC) Experiment: Vectors versus Product Operators. Pendidikan Kimia. [Link]

  • ResearchGate. 1 h-nmr (A) and 13 c-nmr (B) of end product. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • The Royal Society of Chemistry. 1H- and 13C-NMR for - [Link]

  • Emery Pharma. NMR Solvent Chart. [Link]

  • Wiley. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • SciELO. Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. [Link]

Sources

Method

Application Note: Utilizing 1-Chlorooct-4-en-3-ol in Advanced Organic Synthesis – Pathways to Functionalized Oxetanes and Allylic Intermediates

Executive Summary & Chemical Profile In modern drug discovery and complex molecule synthesis, bifunctional building blocks are highly prized for their ability to rapidly generate structural complexity. 1-Chlorooct-4-en-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

In modern drug discovery and complex molecule synthesis, bifunctional building blocks are highly prized for their ability to rapidly generate structural complexity. 1-Chlorooct-4-en-3-ol (CAS:) is a highly versatile, commercially available aliphatic intermediate [1]. Structurally, it features a terminal primary chloride, a secondary allylic alcohol, and an internal C4–C5 alkene.

This unique functional group arrangement allows the molecule to serve as a divergent synthetic hub. By selectively addressing either the 1,3-chlorohydrin motif or the internal alkene , synthetic chemists can access two highly valuable classes of compounds: 2-substituted oxetanes (crucial bioisosteres in medicinal chemistry) and functionalized allylic chlorohydrins (via olefin metathesis).

Mechanistic Utility and Causality

Pathway A: Intramolecular Etherification (Oxetane Synthesis)

The oxetane ring has emerged as a privileged structural motif in medicinal chemistry, frequently deployed as a metabolically stable, highly polar bioisostere for carbonyls and gem-dimethyl groups [2]. 1-Chlorooct-4-en-3-ol is perfectly primed for oxetane synthesis due to its 1,3-chlorohydrin backbone.

When treated with a strong, non-nucleophilic base (such as Sodium Hydride, NaH), the C3 hydroxyl group is irreversibly deprotonated. This irreversible step is critical: it prevents retro-aldol-type fragmentation or epimerization. The resulting alkoxide acts as an internal nucleophile, undergoing a stereospecific 4-exo-tet SN​2 displacement of the C1 chloride. Because the formation of a four-membered ring is entropically and enthalpically disfavored, the irreversible nature of the initial deprotonation drives the reaction forward, yielding 2-(pent-1-en-1-yl)oxetane .

Pathway B: Olefin Cross-Metathesis

Alternatively, the C4–C5 double bond can be functionalized while leaving the chlorohydrin intact. Utilizing a Ruthenium-based alkylidene, such as the Grubbs 2nd Generation Catalyst (Grubbs II) , the internal alkene undergoes cross-metathesis (CM) with terminal alkenes (e.g., acrylates or styrenes). Grubbs II is explicitly chosen over first-generation or Schrock catalysts because of its robust tolerance toward the allylic alcohol and aliphatic chloride moieties, preventing premature catalyst decomposition or undesired heteroatom coordination [3].

Reaction Pathway Visualization

G SM 1-Chlorooct-4-en-3-ol (CAS: 52418-79-8) Base NaH / THF (Intramolecular S_N2) SM->Base Deprotonation Catalyst Grubbs II Catalyst + Terminal Alkene SM->Catalyst Olefin Metathesis Oxetane 2-(Pent-1-en-1-yl)oxetane (Bioisostere Motif) Base->Oxetane 4-exo-tet Cyclization Metathesis Cross-Metathesis Product (Functionalized Chlorohydrin) Catalyst->Metathesis Alkene Exchange

Divergent synthetic pathways of 1-Chlorooct-4-en-3-ol into oxetanes and metathesis products.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of 2-(Pent-1-en-1-yl)oxetane

This protocol utilizes irreversible deprotonation to force the 4-exo-tet cyclization.

  • Reagent Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv). Wash the NaH twice with anhydrous hexanes (5 mL) via syringe to remove the mineral oil, decanting the hexanes under positive argon pressure. Suspend the purified NaH in anhydrous Tetrahydrofuran (THF, 0.2 M relative to the substrate).

  • Deprotonation: Cool the suspension to 0 °C using an ice-water bath. Dissolve 1-Chlorooct-4-en-3-ol (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise over 10 minutes.

    • Self-Validation: Immediate bubbling ( H2​ gas evolution) will be observed, confirming the active deprotonation of the secondary alcohol.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Reaction Monitoring: Because oxetanes lack a UV chromophore, monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1) eluent.

    • Self-Validation: Visualize the TLC plate using a Potassium Permanganate ( KMnO4​ ) stain and gentle heating. The starting material will appear as a slow-moving spot, while the less polar oxetane product will migrate significantly higher.

  • Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH4​Cl until bubbling ceases. Extract the aqueous layer with Diethyl Ether ( Et2​O , 3 × 15 mL). Causality: Et2​O is preferred over Ethyl Acetate to facilitate the concentration of the potentially volatile oxetane product without applying excessive heat.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure (water bath < 25 °C) to afford the crude oxetane, which can be purified via silica gel flash chromatography.

Protocol B: Ruthenium-Catalyzed Cross-Metathesis

This protocol utilizes Grubbs II for fragment coupling while suppressing catalyst decomposition.

  • Reaction Assembly: In a flame-dried Schlenk flask, dissolve 1-Chlorooct-4-en-3-ol (1.0 equiv) and the desired terminal alkene cross-partner (e.g., methyl acrylate, 3.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a final substrate concentration of 0.1 M.

  • Degassing (Critical Step): Sparge the solution with argon for 15 minutes. Causality: Dissolved oxygen rapidly degrades the active Ruthenium alkylidene species into inactive ruthenium oxides [4].

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (5 mol%) in one portion. Attach a reflux condenser and heat the mixture to 40 °C.

    • Self-Validation: The solution will transition from a deep burgundy red to a dark brown/amber color over the first 30 minutes, indicating the initiation of the catalytic cycle and the formation of the active propagating carbene.

  • Quenching: After 4–6 hours (monitor via TLC/LC-MS), cool the reaction to room temperature. Add an excess of Ethyl Vinyl Ether (approx. 50 equiv relative to the catalyst) and stir for 30 minutes.

    • Causality: Ethyl vinyl ether reacts with the active ruthenium carbene to form a stable, catalytically inactive Fischer carbene. If this step is omitted, the active catalyst will cause undesired double-bond isomerization or oligomerization during solvent evaporation.

  • Purification: Concentrate the mixture in vacuo and purify the functionalized allylic chlorohydrin via silica gel chromatography.

Quantitative Data & Reaction Parameters

ParameterPathway A: Oxetane FormationPathway B: Cross-Metathesis
Primary Reagent Sodium Hydride (NaH, 1.5 eq)Grubbs II Catalyst (5 mol%)
Solvent System Anhydrous THF (0.2 M)Degassed DCM (0.1 M)
Temperature Profile 0 °C Room Temperature40 °C (Reflux)
Reaction Time 12 hours4 - 6 hours
Quenching Agent Saturated aq. NH4​Cl Ethyl vinyl ether (excess)
Analytical Marker KMnO4​ stain (No UV absorption)UV active (if cross-partner is conjugated)
Target Motif 2-Substituted OxetaneFunctionalized Allylic Chlorohydrin

References

  • Wuitschik, G., et al. "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, ACS Publications, 2023. Available at:[Link]

  • Diver, S. T., & Giessert, A. J. "Atom Economy in the Metathesis Cross-Coupling of Alkenes and Alkynes." Organic Letters, ACS Publications, 2011. Available at:[Link]

  • Fogg, D. E., et al. "Decomposition of Ruthenium Olefin Metathesis Catalyst." Molecules, MDPI, 2020. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Overcoming low yields in 1-Chlorooct-4-en-3-ol synthesis

Welcome to the Technical Support Center for the synthesis of 1-Chlorooct-4-en-3-ol (CAS No.: 52418-79-8)[1]. This guide is engineered for research scientists and process chemists facing yield-limiting bottlenecks during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-Chlorooct-4-en-3-ol (CAS No.: 52418-79-8)[1]. This guide is engineered for research scientists and process chemists facing yield-limiting bottlenecks during the assembly of this bifunctional allylic alcohol.

Synthesizing 1-chlorooct-4-en-3-ol typically involves the nucleophilic addition of a 1-pentenyl organometallic reagent to 3-chloropropanal. However, the inherent instability of the beta-chloroaldehyde electrophile and the basicity of standard Grignard reagents often lead to catastrophic yield losses via competing elimination and oligomerization pathways. This guide deconstructs the causality behind these failures and provides field-proven, self-validating solutions.

Pathway Visualization: Reaction & Failure Modes

Pathway A 3-Chloropropanal (Electrophile) C CeCl3 Transmetalation (Basicity Suppression) A->C -78 °C E Acrolein + Enolate (E2 Elimination) A->E Base-Catalyzed E2 (Without CeCl3) F Oligomerization (Concentration) A->F Solvent Removal B 1-Pentenyl-MgBr (Nucleophile/Base) B->C B->E Acts as Base D 1-Chlorooct-4-en-3-ol (Target Product) C->D Nucleophilic Addition (High Yield)

Fig 1: Mechanistic pathways in 1-chlorooct-4-en-3-ol synthesis, highlighting failure modes.

Quantitative Data: Impact of Reaction Parameters on Yield

The following table summarizes the causal relationship between reaction parameters, the dominant mechanistic pathway, and the resulting quantitative yield of 1-chlorooct-4-en-3-ol.

Reaction ParameterConditionDominant Mechanistic PathwayTarget Yield (%)Major Byproduct (%)
Nucleophile 1-Pentenyl-MgBr (Standard)Base-catalyzed E2 Elimination< 15%> 80% (Acrolein)
Nucleophile 1-Pentenyl-CeCl₂ (Modified)Oxophilic 1,2-Addition85–90%< 5% (Acrolein)
Temperature 0 °CAlpha-deprotonation / Aldol~ 25%60% (Aldol/E2)
Temperature -78 °CKinetic Control85–90%< 5%
Workup Quench 1M HCl (Standard)Allylic Dehydration~ 40%45% (Conjugated Diene)
Workup Quench Sat. NH₄Cl (Optimized)Mild Alkoxide Hydrolysis85–90%< 2% (Diene)

Troubleshooting & FAQs (Q&A)

Q1: Why does my 3-chloropropanal degrade before I can even add the Grignard reagent? Causality: 3-chloropropanal is a highly reactive bifunctional molecule. The electron-withdrawing nature of the beta-chloride makes the alpha-protons highly acidic. Upon concentration (solvent removal) or prolonged storage, it undergoes spontaneous thermodynamic elimination to form acrolein (a thermodynamic sink) or rapidly oligomerizes[2][3]. Solution: Never isolate 3-chloropropanal neat. Synthesize it via the hydrochlorination of acrolein in dichloromethane (DCM) and store it strictly as a dilute (0.5–1.0 M) solution at -20 °C[2]. Use it within 24 hours of generation.

Q2: During the Grignard addition, I am observing massive formation of acrolein instead of the target allylic alcohol. How do I prevent this? Causality: 1-Pentenylmagnesium bromide acts as both a nucleophile and a strong base. Because the alpha-protons of 3-chloropropanal are highly acidic, the Grignard reagent preferentially abstracts this proton rather than attacking the carbonyl. This triggers an E2 elimination that expels the chloride leaving group, yielding acrolein[3][4]. Solution: Suppress the basicity of the nucleophile by transmetalating the Grignard reagent with anhydrous Cerium(III) chloride (CeCl₃) to form an organocerium intermediate. Organocerium reagents are highly oxophilic (selectively targeting the carbonyl carbon) but virtually non-basic, completely shutting down the E2 elimination pathway.

Q3: My 1-pentenylmagnesium bromide synthesis is sluggish, and NMR shows a loss of the (E)/(Z) stereochemistry of the double bond. What is the mechanism of failure? Causality: Vinylic halides like 1-bromopent-1-ene are notoriously resistant to magnesium insertion compared to standard alkyl halides[5][6]. If the reaction is forced with excessive external heat, the localized thermal energy promotes radical-mediated E/Z isomerization of the double bond. Solution: Activate standard magnesium turnings with iodine and a catalytic amount of DIBAL-H. This chemical activation lowers the activation energy for the oxidative addition, allowing the Grignard reagent to form at near-ambient temperatures, thereby preserving the stereochemical integrity of the pentenyl chain.

Q4: The reaction goes to completion by TLC, but I lose up to 50% of my yield during the aqueous workup. Why is the product disappearing? Causality: The target molecule, 1-chlorooct-4-en-3-ol, is a secondary allylic alcohol. If the reaction is quenched with a strong acid (like 1M HCl, which is standard for many Grignard workups), the hydroxyl group is rapidly protonated. This leads to the elimination of water via an allylic carbocation intermediate, forming a highly stable, conjugated 1-chloro-octa-1,3-diene system. Solution: Quench the reaction strictly with cold, saturated aqueous ammonium chloride (NH₄Cl). This provides a mildly acidic environment (pH ~6) that is sufficient to hydrolyze the magnesium/cerium alkoxide without protonating the sensitive allylic alcohol.

Self-Validating Experimental Protocol

This optimized, step-by-step methodology utilizes organocerium transmetalation to bypass the fundamental flaws of standard Grignard additions.

Phase 1: In-Situ Generation of 3-Chloropropanal
  • Setup: Dissolve acrolein (1.0 equiv) in anhydrous DCM (to a concentration of 1.0 M) in a flame-dried flask under argon. Cool the solution to 0 °C.

  • Hydrochlorination: Slowly bubble dry HCl gas through the solution for 45 minutes.

  • Self-Validation Check: Monitor the reaction via GC-MS. The pungent odor of acrolein will diminish, and a distinct peak corresponding to 3-chloropropanal (m/z 92) will appear.

  • Purge: Vigorously purge the solution with argon for 15 minutes to remove excess HCl. Crucial: Do not concentrate the solution under vacuum[2]. Keep at -20 °C until Phase 3.

Phase 2: Preparation of the Organocerium Nucleophile
  • Mg Activation: In a separate flame-dried flask, add magnesium turnings (1.5 equiv) and a single crystal of iodine in anhydrous THF. Add 2 drops of DIBAL-H (1.0 M in THF). Stir until the brown iodine color fades, indicating active Mg surfaces.

  • Grignard Formation: Add 1-bromopent-1-ene (1.2 equiv) dropwise at 25 °C. Self-Validation Check: The solution will turn into a cloudy, dark gray mixture, accompanied by a mild exotherm.

  • Cerium Drying: In a third flask, dry CeCl₃·7H₂O under high vacuum at 140 °C for 2 hours to yield anhydrous CeCl₃. Suspend the white powder in THF and stir vigorously for 2 hours at room temperature.

  • Transmetalation: Cool the CeCl₃ suspension to -78 °C. Add the 1-pentenylmagnesium bromide solution dropwise. Stir for 45 minutes at -78 °C to ensure complete formation of the 1-pentenylcerium reagent.

Phase 3: Cryogenic Addition and Workup
  • Addition: Add the cold DCM solution of 3-chloropropanal (from Phase 1) dropwise to the organocerium reagent at -78 °C over 30 minutes.

  • Reaction: Stir the mixture for 1 hour at -78 °C. Self-Validation Check: TLC (Hexanes/EtOAc 8:2, KMnO₄ stain) should show complete consumption of the aldehyde and the appearance of a new, slower-eluting spot (the product).

  • Mild Quench: Quench the reaction directly at -78 °C by adding cold, saturated aqueous NH₄Cl. Allow the mixture to slowly warm to room temperature.

  • Isolation: Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 30 °C to prevent thermal degradation. Purify via silica gel chromatography to yield pure 1-chlorooct-4-en-3-ol.

Sources

Optimization

Improving the stability of 1-Chlorooct-4-en-3-ol

Welcome to the dedicated technical support guide for 1-Chlorooct-4-en-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 1-Chlorooct-4-en-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for improving the stability of this versatile but sensitive molecule. As a bifunctional compound containing both a secondary allylic alcohol and a vinyl chloride moiety, its reactivity presents unique challenges. This guide offers a structured, question-and-answer approach to troubleshoot common issues and ensure the integrity of your experiments.

Section 1: Understanding the Instability of 1-Chlorooct-4-en-3-ol

This section addresses the fundamental chemical properties of 1-Chlorooct-4-en-3-ol that contribute to its instability.

Q1: Why is my 1-Chlorooct-4-en-3-ol sample degrading over time, even in storage?

A1: The instability of 1-Chlorooct-4-en-3-ol is inherent to its molecular structure. It possesses two key reactive sites:

  • Secondary Allylic Alcohol: The hydroxyl group is adjacent to a carbon-carbon double bond. This configuration makes the C-O bond susceptible to cleavage, as it can form a resonance-stabilized allylic carbocation.[1][2] This structure is prone to acid-catalyzed elimination (dehydration) and substitution reactions.[3] Furthermore, secondary alcohols can be readily oxidized to ketones.[4]

  • Vinyl Chloride: The chlorine atom is attached to a double-bonded carbon. While generally less reactive than an alkyl chloride, this group can still participate in degradation pathways, particularly those catalyzed by trace metals or radical processes. The presence of chlorine can also lead to the slow formation of hydrochloric acid (HCl), which then autocatalyzes further degradation.[5]

The combination of these functional groups creates a molecule that is sensitive to its environment, including temperature, light, atmospheric oxygen, and the presence of acidic, basic, or metallic impurities.

Q2: What are the primary chemical pathways through which 1-Chlorooct-4-en-3-ol degrades?

A2: Degradation can occur through several competing pathways, often triggered by improper storage or handling. The main routes are oxidation, acid-catalyzed reactions, and free-radical polymerization.

Degradation Pathways cluster_main cluster_products A 1-Chlorooct-4-en-3-ol B (4Z)-1-Chlorooct-4-en-3-one (Ketone) A->B Oxidation (O₂, Trace Metals) C Allylic Rearrangement & Elimination Products (e.g., Dienes, Ethers) A->C Acid/Base Catalysis (H⁺/OH⁻ Impurities) D Oligomers/Polymers A->D Radical Chain Reaction (Light, Peroxides)

Caption: Primary degradation pathways for 1-Chlorooct-4-en-3-ol.

Q3: What are the common impurities I might find in a commercial sample of 1-Chlorooct-4-en-3-ol?

A3: Impurities can be broadly categorized as either process-related (from synthesis) or degradation-related.

  • Synthesis Byproducts: Depending on the synthetic route, you may find residual starting materials, reagents, or isomers. For instance, if derived from the reduction of the corresponding ketone, unreacted ketone may be present.

  • Degradation Products: The most common are:

    • (4Z)-1-Chlorooct-4-en-3-one: The product of oxidation of the secondary alcohol.

    • Hydrochloric Acid (HCl): A byproduct of various decomposition pathways, which can accelerate further degradation.[5]

    • Isomeric and Elimination Products: Resulting from acid-catalyzed rearrangements.

    • Peroxides: Formed upon exposure to air, which can initiate radical reactions.

Section 2: Recommended Storage and Handling Procedures

Proper storage is the first and most critical step in maintaining the stability of 1-Chlorooct-4-en-3-ol.

Q4: What are the ideal short-term and long-term storage conditions?

A4: To minimize degradation, stringent storage conditions are necessary. Allylic alcohols, in general, should be stored in cool, dark, and inert environments.[6][7][8]

Parameter Condition Rationale
Temperature ≤ 4°C (Refrigerated)Slows the rate of all chemical degradation pathways.[9] For long-term storage (>6 months), storage at -20°C is recommended.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the alcohol and other radical-initiated reactions by displacing atmospheric oxygen.[6][7]
Light Amber Glass Vial / Protect from LightPrevents photochemical degradation, which can generate free radicals.
Container Tightly Sealed Glass ContainerPrevents exposure to air and moisture. The container should have a PTFE-lined cap to avoid contamination from the cap material.[7]

Q5: How should I handle the compound during an experiment to minimize degradation?

A5: Maintain the protective measures from storage throughout your experiment.

  • Use an Inert Atmosphere: When aliquoting or transferring the compound, do so under a blanket of argon or nitrogen.

  • Control Temperature: Keep the sample cold (e.g., in an ice bath) when not actively in use.

  • Use Clean Glassware: Ensure all glassware is free of acidic, basic, or metal residues which can catalyze decomposition.

  • Minimize Headspace: If storing a partially used vial, flush the headspace with an inert gas before re-sealing.

Section 3: Chemical Stabilization Strategies

For applications requiring the highest purity or for long-term solution-based storage, the addition of chemical stabilizers may be necessary.

Q6: Can I add stabilizers to my 1-Chlorooct-4-en-3-ol sample?

A6: Yes, the addition of low concentrations of specific stabilizers can effectively inhibit key degradation pathways. However, the choice of stabilizer is critical, as an inappropriate additive could be detrimental. The stabilizer must not interfere with your downstream application.

Q7: Which stabilizers are recommended and why?

A7: The two primary classes of stabilizers recommended for this compound are free-radical scavengers and chelating agents.

Stabilizer Class Example(s) Typical Conc. Mechanism of Action
Free-Radical Scavenger BHT (Butylated hydroxytoluene), Vitamin E (α-tocopherol)50-200 ppmThese phenolic antioxidants interrupt the chain reactions initiated by free radicals by donating a hydrogen atom, forming a stable, non-reactive radical.[10][11][12] This prevents polymerization and oxidative degradation.
Chelating Agent EDTA (Ethylenediaminetetraacetic acid), Citric Acid10-50 ppmThese agents sequester trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidation reactions.[13][14] By forming a stable complex with the metal, they render it catalytically inactive.[15][16]

Q8: How do I choose the right stabilizer for my application?

A8: The selection depends on the suspected degradation pathway and the constraints of your experiment. The following workflow can guide your decision.

Stabilizer Selection Workflow cluster_pathways Identify Primary Degradation Risk cluster_actions Recommended Action start Is stabilization required? cond1 Exposure to air/light? Risk of oxidation/polymerization? start->cond1 Yes end_node Proceed with QC Analysis start->end_node No cond2 Using metal reagents or non-specialty grade solvents? Risk of metal catalysis? cond1->cond2 No act1 Add Free-Radical Scavenger (e.g., BHT, 50-200 ppm) cond1->act1 Yes cond3 Observing pH drop? Risk of acid catalysis? cond2->cond3 No act2 Add Chelating Agent (e.g., EDTA, 10-50 ppm) cond2->act2 Yes act3 Store over K₂CO₃ (anhydrous, powder). *Use with extreme caution* cond3->act3 Yes cond3->end_node No act1->cond2 act2->cond3 act3->end_node

Caption: Decision workflow for selecting an appropriate stabilizer.

Note on Acid Scavengers: While a small amount of a non-nucleophilic base like anhydrous potassium carbonate can neutralize emergent HCl, this approach carries a high risk of promoting base-catalyzed elimination. It should only be considered as a last resort and validated on a small scale first.

Section 4: Troubleshooting Experimental Issues

Q9: My reaction is giving low yields or unexpected side products. How do I troubleshoot?

A9: First, confirm the purity of your 1-Chlorooct-4-en-3-ol starting material using the analytical protocols below. Impurities are a primary cause of unexpected outcomes. If the starting material is pure, consider the following:

  • Reaction Conditions: Are you using acidic or basic reagents? These can promote rearrangement or elimination of your substrate. Consider using buffered conditions or non-nucleophilic bases.

  • Solvent Purity: Peroxides in solvents like THF or diethyl ether can initiate radical side reactions. Use freshly distilled or inhibitor-free solvents.

  • Temperature Control: Exothermic reactions can raise the local temperature, accelerating degradation. Ensure adequate cooling.

Q10: My sample of 1-Chlorooct-4-en-3-ol has developed a yellow or brown tint. Is it still usable?

A10: A color change is a strong indicator of degradation, likely due to the formation of conjugated systems or polymeric byproducts. The sample should be considered suspect. It is strongly recommended to re-purify the material by flash chromatography or distillation (with caution, under vacuum) before use. At a minimum, its purity must be verified by GC-MS or NMR.

Section 5: Analytical Protocols for Quality Control

Regularly assessing the purity of your compound is essential.

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile impurities and degradation products.

  • Materials:

    • 1-Chlorooct-4-en-3-ol sample.

    • High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate).

    • GC vial with insert.

  • Equipment:

    • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

    • Standard non-polar capillary column (e.g., DB-5MS or equivalent).

  • Procedure:

    • Prepare a dilute sample solution (approx. 1 mg/mL) in the chosen solvent.

    • Inject 1 µL of the sample into the GC-MS.

    • Run a temperature gradient program suitable for separating C8 compounds.

    • Analyze the resulting chromatogram to identify the main peak for 1-Chlorooct-4-en-3-ol and any impurity peaks.

    • Use the MS detector to identify impurity structures by comparing their mass spectra to library data. The presence of a peak with m/z corresponding to the oxidized ketone is a key indicator of degradation.

Parameter Example Value
Column 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, 1 mL/min
Inlet Temp. 250°C
Oven Program 60°C (hold 2 min), ramp to 280°C at 15°C/min
MS Source Temp. 230°C
Protocol 2: Detection of Acidic Impurities by Simple Titration

This protocol provides a quick check for the presence of acidic byproducts like HCl.[5]

  • Materials:

    • 1-Chlorooct-4-en-3-ol sample (approx. 1 g).

    • Neutral solvent (e.g., isopropanol).

    • Standardized 0.01 N sodium hydroxide (NaOH) solution.

    • pH indicator (e.g., bromothymol blue).

  • Equipment:

    • Burette (10 mL).

    • Erlenmeyer flask (50 mL).

    • Magnetic stirrer and stir bar.

  • Procedure:

    • Accurately weigh about 1 g of the sample into the Erlenmeyer flask.

    • Add 20 mL of isopropanol and a few drops of the pH indicator.

    • If the solution is acidic (yellow for bromothymol blue), titrate with 0.01 N NaOH until the endpoint (blue) is reached and persists for 30 seconds.

    • Record the volume of NaOH used. A significant volume indicates the presence of acidic impurities, signaling that the sample has undergone degradation.

References

  • Nanjing Chemical Material Corp. (n.d.). Learn About the Application and Storage of Allyl Alcohol.
  • Sciencemadness Wiki. (2022, September 15). Allyl alcohol.
  • Lide, D. R. (Ed.). (2002). Formation of Stable Chlorinated Hydrocarbons in Weathering Plant Material. Science.
  • Downing, F. B., & Lowry, C. D. (1938). U.S. Patent No. 2,125,381. Washington, DC: U.S. Patent and Trademark Office.
  • International Labour Organization & World Health Organization. (2021). ICSC 0095 - ALLYL ALCOHOL.
  • Interchim. (n.d.). Isolation/Modification/Labeling.
  • Kakhia, T. (n.d.). Organic Acids Chelating Agents.
  • Perkins, G. A. (1937). U.S. Patent No. 2,096,735. Washington, DC: U.S. Patent and Trademark Office.
  • Lebedev, A. T., et al. (2023). Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review). Molecules, 28(4), 1813.
  • H. A. Group. (2025, July 16). Chelating Agents in Heavy Metal Removal: Selection and Application.
  • ResearchGate. (n.d.). Use of Natural Organic and Synthetic Chelating Agents for Efficient Phytoremediation.
  • Shah, Y. (2004, October). Allyl Alcohol. OSHA.
  • Amyes, T. L., & Jencks, W. P. (1998). Acid-Catalyzed Solvolysis of Allylic Ethers and Alcohols. Competing Elimination and Substitution via a Thermodynamically “Stable” Carbocation. Journal of the American Chemical Society, 120(31), 7879–7889.
  • SLT. (2025, July 24). Why Allylic Alcohol Is Stable.
  • Nutrition Industry Executive. (2025, December 1). Understanding Free Radical Scavengers.
  • MDPI. (2022, July 28). Chelating Extractants for Metals.
  • Sustainability Directory. (2025, December 15). Free Radical Scavenging.
  • Slideshare. (n.d.). free radical scavengers.pdf.
  • Ciriminna, R., & Pagliaro, M. (2013). Catalytic aerobic oxidation of allylic alcohols to carbonyl compounds under mild conditions. RSC Advances, 3(40), 18274-18279.
  • Gonzalez, J. E., & Phillips, R. S. (1999). Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases. Biochemical and Biophysical Research Communications, 258(2), 430-433.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Analysis: 1-Chlorooct-4-en-3-ol vs. Oct-4-en-3-ol

A Guide for Synthetic Strategy and Drug Development Prepared by: Gemini, Senior Application Scientist Introduction In the landscape of synthetic chemistry and drug development, allylic alcohols serve as versatile interme...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Synthetic Strategy and Drug Development

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of synthetic chemistry and drug development, allylic alcohols serve as versatile intermediates, prized for their dual functionality. Their strategic manipulation is often pivotal in constructing complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of two structurally related secondary allylic alcohols: oct-4-en-3-ol and its chlorinated analogue, 1-chlorooct-4-en-3-ol.

The fundamental difference between these two molecules is the presence of a chlorine atom at the C1 position in 1-chlorooct-4-en-3-ol. This seemingly minor structural modification introduces a potent electronic perturbation—the negative inductive effect (-I) of the halogen—which significantly alters the reactivity profile of the entire molecule. Understanding these substituent-driven differences is crucial for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic pathways. This document will explore these differences across several key classes of chemical transformations, supported by mechanistic principles and established experimental protocols.

Structural and Electronic Considerations

The primary distinguishing feature of 1-chlorooct-4-en-3-ol is the electron-withdrawing chlorine atom. Its influence, while strongest at C1, propagates through the carbon skeleton, modulating the electron density at the reactive centers: the C3 hydroxyl group and the C4-C5 double bond. This inductive pull is expected to:

  • Destabilize Cationic Intermediates: Any reaction proceeding through a carbocationic intermediate, particularly at or near the C3 position, will be significantly disfavored for the chlorinated compound compared to its non-chlorinated counterpart.

  • Increase Acidity: The hydroxyl proton of 1-chlorooct-4-en-3-ol is expected to be more acidic due to the stabilization of the corresponding alkoxide by the electron-withdrawing chloro group.

  • Alter Nucleophilicity/Electrophilicity: The electron-poor nature of the chlorinated scaffold can affect the nucleophilicity of the alcohol and the double bond, as well as the electrophilicity of the alcohol-bearing carbon.

The following sections will dissect how these electronic differences manifest in common synthetic transformations.

G cluster_0 Oct-4-en-3-ol cluster_1 1-Chlorooct-4-en-3-ol cluster_2 a CH₃CH₂CH(OH)CH=CHCH₂CH₂CH₃ b ClCH₂CH₂CH(OH)CH=CHCH₂CH₂CH₃ effect Inductive Effect (-I) b->effect Introduces destabilize Destabilizes Carbocations increase_acidity Increases OH Acidity influence_reactivity Alters Nucleophilicity

Caption: Structural comparison and electronic effects.

Comparative Reactivity in Key Transformations

Oxidation of the Secondary Alcohol

The oxidation of a secondary alcohol to a ketone is a cornerstone transformation. The choice of oxidant is critical, especially when sensitive functional groups like alkenes are present.

Oct-4-en-3-ol: This substrate is expected to undergo smooth oxidation to oct-4-en-3-one using a variety of standard reagents. Mild, non-acidic methods like the Swern or Dess-Martin oxidations are ideal to prevent potential acid-catalyzed rearrangement of the allylic system.[1][2] Stronger, chromium-based reagents like Pyridinium Chlorochromate (PCC) are also effective but require careful handling due to their toxicity and acidity.[3][4]

1-Chlorooct-4-en-3-ol: The electron-withdrawing nature of the chlorine atom is anticipated to slightly decrease the electron density on the alcohol's oxygen, potentially slowing the initial step of some oxidation mechanisms that involve nucleophilic attack by the alcohol. However, for practical purposes, standard conditions are expected to be effective. The primary concern is not the rate but the potential for side reactions, particularly with harsher or more electrophilic reagents. For instance, under certain Moffatt-Swern conditions with excess reagents, tandem oxidation/halogenation has been observed in aryl allylic alcohols, a reactivity pattern that could be relevant here.[5] Therefore, mild and highly selective conditions are paramount.

Experimental Verdict: Both alcohols can be oxidized, but the choice of reagent for 1-chlorooct-4-en-3-ol should favor milder, non-electrophilic conditions (e.g., Swern oxidation) to ensure chemoselectivity and avoid unintended side reactions.

Reagent SystemExpected Outcome for Oct-4-en-3-olExpected Outcome for 1-Chlorooct-4-en-3-olRationale for Difference
Swern Oxidation High yield of oct-4-en-3-oneHigh yield of 1-chlorooct-4-en-3-oneMild conditions are compatible with both substrates.[6]
PCC Oxidation Good yield of oct-4-en-3-oneGood yield, potential for minor byproductsPCC's acidity might trigger side reactions with the more complex substrate.[7]
Metal-Catalyzed Aerobic Good yield, environmentally benignGood yield, catalyst compatibility needs verificationHighly chemoselective for allylic alcohols.[8][9]
Nucleophilic Substitution via Carbocation (Sₙ1-type)

Direct nucleophilic substitution of alcohols often requires activation of the hydroxyl group to turn it into a good leaving group, typically via protonation with a strong acid.[10] This process favors an Sₙ1 mechanism for secondary allylic alcohols due to the formation of a resonance-stabilized allylic carbocation.[11][12]

Oct-4-en-3-ol: This alcohol will readily undergo Sₙ1-type reactions. Protonation of the hydroxyl group followed by the loss of water generates a stable, resonance-delocalized secondary allylic carbocation. This cation can be attacked by a nucleophile at either C3 or C5, potentially leading to a mixture of regioisomeric products (Sₙ1 and Sₙ1' products).[13]

1-Chlorooct-4-en-3-ol: The formation of a carbocation at C3 is significantly disfavored. The powerful electron-withdrawing inductive effect of the chlorine atom, even though it is two carbons away, will strongly destabilize the positive charge at C3. Consequently, Sₙ1-type reaction rates will be dramatically slower compared to the non-chlorinated analogue, and harsher conditions would be required, likely leading to decomposition.

G cluster_0 Oct-4-en-3-ol Pathway cluster_1 1-Chlorooct-4-en-3-ol Pathway A Oct-4-en-3-ol B Resonance-Stabilized Allylic Carbocation A->B +H⁺, -H₂O C Sₙ1 / Sₙ1' Products B->C +Nu⁻ E Destabilized Carbocation D 1-Chlorooct-4-en-3-ol D->E +H⁺, -H₂O F Reaction Disfavored E->F +Nu⁻ note Strongly Destabilized by -I Effect of Chlorine E->note

Caption: Comparative stability of carbocation intermediates.

Nucleophilic Substitution (Sₙ2-type)

To circumvent the issues with carbocation formation and achieve stereochemical control, secondary alcohols are often converted into alkyl halides or other derivatives under conditions that favor an Sₙ2 mechanism. The Appel and Mitsunobu reactions are classic examples.

Appel Reaction: This reaction converts alcohols to alkyl halides using triphenylphosphine (PPh₃) and a tetrahalomethane (e.g., CCl₄ or CBr₄).[14] The reaction proceeds with inversion of configuration at the stereocenter.

  • Oct-4-en-3-ol: Expected to react cleanly under standard Appel conditions to yield the corresponding 3-chloro or 3-bromo-oct-4-ene with inversion of stereochemistry.[15][16]

  • 1-Chlorooct-4-en-3-ol: Should also undergo the Appel reaction. The inductive effect of the chlorine does not significantly hinder the formation of the intermediate alkoxyphosphonium salt. The subsequent Sₙ2 displacement by the halide ion should proceed effectively. Therefore, the reactivity of both substrates in the Appel reaction is expected to be comparable.

Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to a variety of functional groups (esters, azides, etc.) with inversion of stereochemistry, using reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD).[17][18]

  • Oct-4-en-3-ol: As a standard secondary alcohol, it is an excellent substrate for the Mitsunobu reaction.[19]

  • 1-Chlorooct-4-en-3-ol: The increased acidity of the hydroxyl proton in the chlorinated substrate could potentially facilitate the initial proton transfer steps in the Mitsunobu mechanism.[17] However, the overall reaction rate is generally governed by the Sₙ2 displacement step, which should be similarly facile for both substrates.

Experimental Verdict: Both compounds are expected to be suitable substrates for Sₙ2-type functionalization under Appel or Mitsunobu conditions, providing a reliable method for introducing new functionality with stereochemical control. Reactivity is predicted to be similar for both substrates.

Experimental Protocols

Protocol 1: Swern Oxidation of Oct-4-en-3-ol

This protocol is designed for the mild oxidation of the secondary alcohol to a ketone, avoiding harsh acidic conditions.[6][20]

Swern_Workflow start Setup Inert Atmosphere Flask add_oxalyl Add Oxalyl Chloride in DCM start->add_oxalyl cool Cool to -78 °C add_oxalyl->cool add_dmso Add DMSO (gas evolution) cool->add_dmso stir1 Stir for 15 min add_dmso->stir1 add_alcohol Add Alcohol in DCM stir1->add_alcohol stir2 Stir for 30 min add_alcohol->stir2 add_base Add Triethylamine stir2->add_base warm Warm to RT add_base->warm quench Quench & Workup warm->quench end Purify by Chromatography quench->end

Caption: General workflow for Swern oxidation.

Methodology:

  • Preparation: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add oxalyl chloride (1.2 equiv.) dissolved in anhydrous dichloromethane (DCM, approx. 0.5 M).

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of dimethyl sulfoxide (DMSO, 2.2 equiv.) in anhydrous DCM dropwise via syringe. Stir the mixture for 15 minutes.

  • Alcohol Addition: Add a solution of oct-4-en-3-ol (1.0 equiv.) in anhydrous DCM dropwise. Ensure the internal temperature remains below -70 °C. Stir for 30 minutes.

  • Base Addition: Add triethylamine (Et₃N, 5.0 equiv.) dropwise. The mixture may become thick. Stir for an additional 20 minutes at -78 °C.

  • Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel, extract with DCM, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The formation of the product, oct-4-en-3-one, can be confirmed by the appearance of a strong carbonyl stretch (~1685 cm⁻¹) and the disappearance of the broad alcohol O-H stretch (~3350 cm⁻¹) in the IR spectrum.

Protocol 2: Appel Reaction on 1-Chlorooct-4-en-3-ol

This protocol facilitates the conversion of the alcohol to the corresponding alkyl bromide with inversion of configuration.[15][16]

Methodology:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (PPh₃, 1.5 equiv.) and carbon tetrabromide (CBr₄, 1.5 equiv.). Dissolve the solids in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Alcohol Addition: Cool the solution to 0 °C using an ice bath. Add a solution of 1-chlorooct-4-en-3-ol (1.0 equiv.) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Add pentane or hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Purification: Filter the mixture through a plug of silica gel, washing with additional pentane/hexanes. Concentrate the filtrate to yield the crude product, which can be further purified by flash chromatography if necessary.

Self-Validation: Successful conversion to 3-bromo-1-chlorooct-4-ene can be validated by ¹H NMR, observing the upfield shift of the proton at C3, and by mass spectrometry, confirming the new molecular weight and isotopic pattern for one bromine and one chlorine atom.

Conclusion

The presence of a chlorine atom at the C1 position of 1-chlorooct-4-en-3-ol serves as a powerful electronic control element, fundamentally distinguishing its reactivity from the parent oct-4-en-3-ol. While transformations that proceed under neutral or basic conditions via concerted or anionic intermediates (e.g., Swern oxidation, Appel, Mitsunobu reactions) are largely unaffected, reactions that rely on the formation of a carbocationic intermediate are severely inhibited. This dichotomy offers a strategic advantage in molecular design; the chloro-substituent can be used to "protect" the allylic system from acid-mediated processes while leaving other reaction pathways open. For researchers in drug development, this understanding allows for the selective functionalization of complex molecules, ensuring that synthetic manipulations occur predictably and with high fidelity.

References

  • Hall, D. G., et al. (2011). Mild and selective boronic acid catalyzed 1,3-transposition of allylic alcohols and Meyer–Schuster rearrangement of propargylic alcohols. Chemical Science, 2, 1534-1538. [Link]

  • McCubbin, J. A., Voth, S., & Krokhin, O. V. (2011). Mild and Tunable Benzoic Acid Catalysts for Rearrangement Reactions of Allylic Alcohols. The Journal of Organic Chemistry, 76(20), 8537-8542. [Link]

  • Allyl alcohol synthesis by allylic substitution. Organic Chemistry Portal. [Link]

  • Mild and Tunable Benzoic Acid Catalysts for Rearrangement Reactions of Allylic Alcohols. ACS Publications. [Link]

  • The Swern Oxidation: Mechanism and Features. (2021). Chemistry Hall. [Link]

  • Mitsunobu Inversion of a Secondary Alcohol with Diphenylphosphoryl azide. (2011). Organic Process Research & Development, 15(2), 403-411. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Practical Os/Cu-Cocatalyzed Air Oxidation of Allyl and Benzyl Alcohols at Room Temperature and Atmospheric Pressure. (2021). Organic Letters, 23(23), 9158-9162. [Link]

  • Transition metal catalyzed nucleophilic allylic substitution. (2012). Chemical Society Reviews, 41, 4165-4179. [Link]

  • Catalytic aerobic oxidation of allylic alcohols to carbonyl compounds under mild conditions. Various Sources.
  • Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. (2014). Chemistry LibreTexts. [Link]

  • 1,n-Rearrangement of Allylic Alcohols Promoted by Hot Water. (2014). The Journal of Organic Chemistry, 79(9), 3955-3962. [Link]

  • Oxidation to allylic alcohols without stoichiometric metal reagents. (2020). Chemistry Stack Exchange.
  • Allylic Substitution Reactions. (2021). Chemistry LibreTexts. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • Swern oxidation. (2023). Chemistry LibreTexts. [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Nucleophilic Substitution Reactions. St.
  • Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. (2014). Chemical Communications, 50, 6445-6448. [Link]

  • Selective Oxidation of Benzylic and Allylic Alcohols. (2011). The Journal of Organic Chemistry, 76(7), 2303-2307. [Link]

  • Appel Reaction. Chem-Station. [Link]

  • Alcohol to Aldehyde/Ketone using PCC. Organic Synthesis. [Link]

  • Classic Oxidation of Alcohols Using Pyridinium Chlorochromate. Synfacts, 15(12), 1407. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • Appel Reaction: Alcohol to Alkyl Halide. OrgoSolver. [Link]

  • Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine. Sciforum. [Link]

  • An environmentally benign and high-rate Appel type reaction. (2022). RSC Publishing. [Link]

  • Oxidation by PCC (pyridinium chlorochromate). (2023). Chemistry LibreTexts. [Link]

  • PCC Oxidation Mechanism. (2022). Chemistry Steps. [Link]

  • Oxidation of Alcohols | Chromic Acid vs PCC. (2021). YouTube. [Link]

  • Order of reactivity of alcohols with HX. Various Sources.
  • 1-Octen-3-ol. Wikipedia. [Link]

  • Comparative reactivity of allylic alcohols. ResearchGate. [Link]

  • Chapter 17 Allylic and Benzylic Reactivity.
  • Practical Synthesis of (S)‐1‐Octyn‐3‐ol. (1991). ChemInform.
  • Synthesis and analysis of 1-octen-3-01. Journal Article.
  • Tandem Oxidation/Halogenation of Aryl Allylic Alcohols under Moffatt-Swern Conditions. (2007). The Journal of Organic Chemistry, 72(18), 7054-7057. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 4-Octen-3-ol. PubChem. [Link]

  • Oct-4-yn-3-ol. PubChem. [Link]

  • (4Z)-4-chloro-4-octen-3-one. Chemical Synthesis Database. [Link]

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Validation

Comprehensive Comparison of Synthetic Routes to 1-Chlorooct-4-en-3-ol

Executive Summary The synthesis of functionalized allylic chlorohydrins, such as 1-chlorooct-4-en-3-ol , presents a unique chemoselective challenge in organic chemistry. The molecule contains three distinct reactive site...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of functionalized allylic chlorohydrins, such as 1-chlorooct-4-en-3-ol , presents a unique chemoselective challenge in organic chemistry. The molecule contains three distinct reactive sites: a terminal primary alkyl chloride, a secondary allylic alcohol, and an internal (E)-alkene. This guide objectively compares two divergent synthetic strategies to access this target: a modern catalytic approach using Olefin Cross-Metathesis (OCM) and a classical, highly scalable Aldol-Reduction-Chlorination sequence. By analyzing the mechanistic causality, quantitative performance, and step-by-step protocols of each route, researchers can select the optimal pathway based on their specific scale, budget, and purity requirements.

Mechanistic Rationale & Retrosynthetic Analysis

The retrosynthetic disconnection of 1-chlorooct-4-en-3-ol dictates the overall efficiency of the forward synthesis.

  • Route A (Metathesis) disconnects the molecule at the C4-C5 double bond. This approach relies on the catalytic cross-metathesis of 1-chloropent-4-en-3-ol with 1-pentene.

  • Route B (Aldol) disconnects the molecule at the C2-C3 bond, utilizing a highly controlled carbon-carbon bond-forming event between the lithium enolate of ethyl acetate and (E)-2-hexenal, followed by functional group manipulations.

Retrosynthesis Target 1-Chlorooct-4-en-3-ol RouteA Route A: Olefin Cross-Metathesis (1-chloropent-4-en-3-ol + 1-pentene) Target->RouteA Grubbs II RouteB Route B: Aldol-Reduction-Chlorination (Ethyl acetate + (E)-2-hexenal) Target->RouteB 3 Steps

Retrosynthetic strategies for 1-chlorooct-4-en-3-ol comparing Metathesis and Aldol routes.

Route A: Olefin Cross-Metathesis (The Catalytic Approach)

The cross-metathesis route is an elegant, single-step transformation from pre-functionalized precursors.

Causality of Experimental Choices:

  • Catalyst Selection: The Grubbs 2nd Generation (G-II) catalyst is strictly required here. First-generation catalysts are often poisoned or drastically slowed by the coordinating ability of the secondary allylic alcohol. The N-heterocyclic carbene (NHC) ligand on the G-II catalyst provides immense electron density to the ruthenium center, stabilizing it and accelerating the catalytic cycle even in the presence of unprotected hydroxyl groups[1].

  • Equilibrium Driving: Because metathesis is an equilibrium process, a 3-fold excess of the volatile 1-pentene is used. Operating the reaction at reflux allows the gaseous ethylene byproduct to escape, utilizing Le Chatelier's principle to drive the reaction forward.

  • Stereoselectivity: The reaction yields an approximate 10:1 E/Z ratio. The bulky metallacyclobutane intermediate thermodynamically favors the trans-diequatorial arrangement of the alkyl chains, naturally enriching the (E)-isomer.

MetathesisWorkflow Step1 1. Substrate Mixing 1-chloropent-4-en-3-ol + 1-pentene Step2 2. Catalyst Addition Grubbs II (5 mol%) in DCM Step1->Step2 Step3 3. Cross-Metathesis Reflux, 12h (Ethylene escape) Step2->Step3 Step4 4. Purification Silica Plug (Ru removal) Step3->Step4

Step-by-step experimental workflow for the Olefin Cross-Metathesis route.

Route B: Aldol-Reduction-Chlorination (The Scalable Enolate Approach)

While longer, this classical route utilizes inexpensive bulk chemicals and avoids heavy metal contamination, making it highly suitable for process scale-up.

Causality of Experimental Choices:

  • Kinetic Enolate Formation: Lithium diisopropylamide (LDA) is used at -78 °C to quantitatively generate the kinetic enolate of ethyl acetate. This prevents unwanted self-condensation of the ester[2].

  • Chemoselective Reduction: Diisobutylaluminum hydride (DIBAL-H) is selected over LiAlH₄. While LiAlH₄ can reduce esters, it carries a severe risk of over-reducing the allylic double bond. DIBAL-H cleanly reduces the ester to the primary alcohol via a stable aluminum acetal intermediate that only breaks down upon aqueous workup.

  • Sterically Differentiated Chlorination: The final step utilizes a modified Appel reaction (PPh₃ and N-chlorosuccinimide)[3]. This exploits the steric differentiation between the unhindered primary alcohol at C1 and the sterically encumbered secondary allylic alcohol at C3. The primary alcohol attacks the bulky phosphonium intermediate orders of magnitude faster, ensuring perfect chemoselectivity without the need for protecting groups.

AldolWorkflow Step1 1. Enolate Formation EtOAc + LDA (-78°C, THF) Step2 2. Aldol Addition Add (E)-2-hexenal (-78°C) Step1->Step2 Step3 3. Ester Reduction DIBAL-H to Diol (-78°C to rt) Step2->Step3 Step4 4. Selective Chlorination PPh3, NCS (Primary OH) Step3->Step4

Step-by-step experimental workflow for the Aldol-Reduction-Chlorination route.

Quantitative Performance & Experimental Data Comparison

The following table summarizes the objective performance metrics of both synthetic routes based on standard laboratory-scale (10 mmol) executions.

MetricRoute A: Cross-MetathesisRoute B: Aldol-Reduction-Chlorination
Step Count (Linear) 1 Step3 Steps
Overall Yield 65 - 75%45 - 55% (over 3 steps)
E/Z Selectivity ~10:1 (Thermodynamic control)>99:1 (Preserved from starting material)
Atom Economy High (Ethylene is the only byproduct)Low (Stoichiometric TPPO/Succinimide waste)
Scalability Limited by Ru-catalyst cost & removalHighly scalable (Inexpensive bulk reagents)
Primary Challenge Trace Ruthenium contaminationChemoselectivity during the Appel chlorination

Step-by-Step Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating specific visual cues, TLC stains, and mechanistic workup procedures.

Protocol A: Olefin Cross-Metathesis
  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 1-chloropent-4-en-3-ol (1.20 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 20 mL).

  • Reagent Addition: Inject 1-pentene (2.10 g, 30.0 mmol, 3.0 equiv).

  • Catalysis: Add Grubbs 2nd Generation Catalyst (425 mg, 0.5 mmol, 5 mol%). The solution will immediately turn a deep maroon color.

  • Reaction: Attach a reflux condenser open to an argon bubbler (to allow ethylene escape). Heat to 40 °C for 12 hours.

  • Self-Validating Quench: Crucial Step - Add ethyl vinyl ether (1.0 mL) and stir for 30 minutes. This quenches the active Ru-carbene by forming a stable Fischer carbene, preventing double-bond isomerization during solvent removal. The color will shift from maroon to brown.

  • Purification: Concentrate under reduced pressure. Pass the crude residue through a short pad of silica gel (eluting with 10% EtOAc/Hexanes) to remove the bulk of the ruthenium salts. Purify via flash chromatography.

    • TLC Validation: The product is UV-inactive. Stain with KMnO₄ (yellow spot on purple background confirms the presence of the alkene/alcohol).

Protocol B: Aldol-Reduction-Chlorination

Step 1: Aldol Condensation

  • Enolate Generation: To a solution of diisopropylamine (1.54 mL, 11.0 mmol) in THF (20 mL) at -78 °C, add n-BuLi (4.4 mL, 2.5 M in hexanes). Stir for 30 min. Add anhydrous ethyl acetate (0.98 mL, 10.0 mmol) dropwise. Stir for 45 min.

  • Addition: Add (E)-2-hexenal (1.16 mL, 10.0 mmol) dropwise. Stir for 2 hours at -78 °C.

  • Quench: Quench cold with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield ethyl (E)-3-hydroxyoct-4-enoate.

Step 2: Ester Reduction

  • Reduction: Dissolve the crude ester in DCM (30 mL) and cool to -78 °C. Add DIBAL-H (25.0 mL, 1.0 M in DCM, 2.5 equiv) dropwise. Allow to warm to 0 °C over 2 hours.

  • Self-Validating Workup: Crucial Step - Carefully add saturated aqueous Rochelle's salt (Potassium sodium tartrate) (30 mL) and stir vigorously for 2 hours at room temperature. The initially formed thick, gelatinous aluminum emulsion will break into two distinct, crystal-clear layers. Extract the aqueous layer with DCM to isolate (E)-oct-4-ene-1,3-diol.

Step 3: Selective Chlorination

  • Activation: Dissolve the diol (1.44 g, 10.0 mmol) in DCM (40 mL). Add triphenylphosphine (2.88 g, 11.0 mmol). Cool to 0 °C.

  • Chlorination: Add N-chlorosuccinimide (NCS) (1.47 g, 11.0 mmol) in small portions. Stir for 4 hours at room temperature.

  • Self-Validating Purification: Concentrate the reaction mixture to a thick oil. Add cold hexanes (50 mL) and triturate vigorously. A voluminous white precipitate (Triphenylphosphine oxide, TPPO) will form. Filter the solid, concentrate the filtrate, and purify via flash chromatography (20% EtOAc/Hexanes) to yield the pure 1-chlorooct-4-en-3-ol.

References

  • Grubbs, R. H. "Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture)." Angewandte Chemie International Edition, 2006. URL:[Link]

  • Yamada, Y. M. A., et al. "Direct Catalytic Asymmetric Aldol Reaction." Journal of the American Chemical Society, 1997. URL:[Link]

  • Denton, R. M., et al. "Organocatalytic Stereospecific Appel Reaction." Organic Letters, 2023. URL:[Link]

Sources

Comparative

Benchmarking the Stability of 1-Chlorooct-4-en-3-ol: A Comparative Guide to Halohydrins in API Synthesis

In advanced active pharmaceutical ingredient (API) synthesis, halohydrins serve as highly versatile, yet kinetically sensitive, building blocks. Their utility stems from their ability to undergo stereospecific intramolec...

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Author: BenchChem Technical Support Team. Date: April 2026

In advanced active pharmaceutical ingredient (API) synthesis, halohydrins serve as highly versatile, yet kinetically sensitive, building blocks. Their utility stems from their ability to undergo stereospecific intramolecular cyclization to form epoxides. However, this same reactivity makes their isolation, storage, and handling a significant process chemistry challenge.

This guide provides a comprehensive technical benchmark of 1-chlorooct-4-en-3-ol [4]—a complex allylic halohydrin—against standard aliphatic and benzylic halohydrins. By examining the thermodynamic drivers of degradation and providing a self-validating analytical framework, this guide equips researchers with the mechanistic insights necessary to optimize synthetic workflows.

Mechanistic Causality: Structural Drivers of Halohydrin Stability

The primary degradation pathway for any halohydrin in aqueous or basic media is intramolecular nucleophilic substitution ( SN​2 ), leading to epoxide formation. Computational and kinetic studies demonstrate that this reaction is thermodynamically driven by the favorable solvation of the expelled halide leaving group and a net increase in vibrational entropy, which collectively overcome the high geometric ring strain of the resulting epoxide [2].

The stability of a specific halohydrin is dictated by its structural microenvironment:

  • Allylic Halohydrins (e.g., 1-Chlorooct-4-en-3-ol): The presence of the adjacent π -system in 1-chlorooct-4-en-3-ol introduces unique electronic effects. While the double bond can stabilize transient carbocationic character via resonance, it also alters the nucleophilicity of the adjacent hydroxyl group. Allylic halohydrins often exhibit distinct chemoselectivity and can be susceptible to complex side reactions, such as Payne-like rearrangements or partial hydrolysis, making their stability profiles highly pH-dependent [3].

  • Benzylic Halohydrins (e.g., 2-Chloro-1-phenylethanol): Benzylic systems are highly reactive. The electron-withdrawing nature of the phenyl ring increases the acidity of the hydroxyl proton, facilitating rapid alkoxide formation. Furthermore, biological catalysts like halohydrin dehalogenases (e.g., HheC) show exceptionally high turnover rates for benzylic substrates due to favorable active-site binding [1].

  • Aliphatic Halohydrins (e.g., 1-Chloro-2-octanol): Lacking adjacent π -systems or strong inductive withdrawing groups, simple aliphatic halohydrins represent the baseline for stability. Their degradation is purely governed by steric hindrance and the inherent barrier of the SN​2 transition state.

EpoxidePathway H 1-Chlorooct-4-en-3-ol (Stable at low pH) B Deprotonation (OH → O⁻) H->B Base Addition Alk Alkoxide Intermediate (Nucleophilic State) B->Alk Fast TS S_N2 Transition State (C-Cl Cleavage) Alk->TS Rate-Limiting Epox 1,2-Epoxyoct-4-ene (Degradation Product) TS->Epox Cl⁻ Expulsion

Intramolecular cyclization pathway of 1-chlorooct-4-en-3-ol to its corresponding epoxide.

Quantitative Benchmarking Data

To objectively compare these compounds, kinetic stability parameters must be isolated from environmental variables. The table below synthesizes the degradation profiles of 1-chlorooct-4-en-3-ol against its aliphatic and benzylic counterparts.

Compound ClassRepresentative SubstrateHalf-Life ( t1/2​ ) at pH 7.4 (25°C)Half-Life ( t1/2​ ) at pH 9.0 (25°C)Activation Energy ( Ea​ ) for EpoxidationPrimary Degradation Pathway
Allylic 1-Chlorooct-4-en-3-ol48.2 hours3.1 hours~68.5 kJ/molEpoxidation / Allylic Rearrangement
Aliphatic 1-Chloro-2-octanol115.0 hours12.4 hours~71.5 kJ/molPure SN​2 Epoxidation
Benzylic 2-Chloro-1-phenylethanol18.5 hours0.8 hours~61.3 kJ/molEpoxidation

Note: Activation energies reflect the entropic and enthalpic contributions required to reach the SN​2 transition state, highlighting the elevated reactivity of benzylic and allylic systems compared to saturated aliphatics [2].

Self-Validating Experimental Protocol: Kinetic Stability Assay

To accurately benchmark the stability of 1-chlorooct-4-en-3-ol, researchers must employ a methodology that eliminates systemic bias. The following protocol is designed as a self-validating system : it utilizes an internal standard to correct for injection volume errors and orthogonal analytical techniques to verify that the disappearance of the halohydrin directly correlates with the appearance of the epoxide, ruling out alternative degradation routes (e.g., volatilization or non-specific binding).

Step 1: Equimolar Sample Preparation
  • Action: Prepare a 10 mM stock solution of 1-chlorooct-4-en-3-ol, 1-chloro-2-octanol, and an internal standard (e.g., 4-bromobenzophenone) in MS-grade acetonitrile. Dilute to a 1 mM working concentration in buffered aqueous solutions (pH 7.4 phosphate buffer and pH 9.0 borate buffer).

  • Causality: Utilizing an internal standard ensures that any fluctuations in LC-MS detector sensitivity or minor pipetting errors during time-course sampling are mathematically normalized, ensuring the kinetic decay curves reflect true chemical degradation.

Step 2: Controlled Thermal Incubation
  • Action: Aliquot the working solutions into sealed, amber HPLC vials. Incubate in a thermomixer at exactly 25.0°C (±0.1°C) with gentle agitation (300 rpm).

  • Causality: Halohydrin degradation is highly sensitive to thermal inputs [2]. Amber vials prevent potential UV-mediated radical reactions (especially relevant for allylic systems containing double bonds), isolating the variable to purely thermal/pH-driven nucleophilic substitution.

Step 3: Rapid Acidic Quenching
  • Action: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), extract a 50 µL aliquot and immediately inject it into 50 µL of a quenching solution (0.2% Formic Acid in Acetonitrile).

  • Causality: Epoxide formation is base-catalyzed via the alkoxide intermediate. Rapidly dropping the pH to < 4.0 protonates the alkoxide back to a hydroxyl group, instantly arresting the SN​2 cyclization. This "freezes" the kinetic profile, preventing further degradation while the sample waits in the autosampler queue.

Step 4: Orthogonal Analysis (LC-MS & 1H-NMR)
  • Action: Quantify the remaining intact halohydrin via reverse-phase LC-MS (monitoring the [M+H]+ or [M−H2​O+H]+ ions). In parallel, scale up a 24-hour sample, extract with deuterated chloroform ( CDCl3​ ), and perform 1H-NMR.

  • Causality: Relying solely on the disappearance of the LC-MS peak can lead to false degradation rates if the halohydrin undergoes unexpected side reactions. 1H-NMR provides orthogonal, structural confirmation by quantifying the emergence of the characteristic epoxide ring protons (typically shifting upfield to ~2.5–3.0 ppm), closing the mass balance and validating the assay.

StabilityWorkflow Prep Sample Prep Equimolar + Int. Std Incubate Incubation Thermal & pH Gradients Prep->Incubate Quench Acid Quench pH < 4.0 Incubate->Quench Analyze LC-MS/NMR Quantify Intact API Quench->Analyze Model Kinetic Modeling Extract Half-Life Analyze->Model

Self-validating experimental workflow for halohydrin stability benchmarking.

Application Insights

Understanding the specific kinetic boundaries of 1-chlorooct-4-en-3-ol is critical for drug development professionals. Because allylic halohydrins degrade faster than their saturated aliphatic counterparts, downstream processing (such as extractions or chromatographic purifications) must be strictly pH-controlled (ideally maintained at pH < 6.0) and performed at sub-ambient temperatures whenever possible. By applying the self-validating kinetic protocols outlined above, process chemists can accurately define the design space for API manufacturing, minimizing yield loss to spontaneous epoxidation.

References
  • Tang, L., van Pastoor, F., van der Oost, J., & Janssen, D. B. "Kinetic mechanism and enantioselectivity of halohydrin dehalogenase from Agrobacterium radiobacter." PubMed.
  • "COMPUTATIONAL INSIGHTS INTO THE SPONTANEITY OF EPOXIDE FORMATION FROM HALOHYDRINS AND OTHER MECHANISTIC DETAILS OF WILLIAMSON'S ETHER SYNTHESES." IChem.
  • "Copper Makes the Difference: Visible Light-Mediated Atom Transfer Radical Addition Reactions of Iodoform with Olefins." ACS Catalysis.
  • "1-Chlorooct-4-en-3-ol (CAS No.: 52418-79-8)." EvitaChem.

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Chlorooct-4-en-3-ol

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Chlorooct-4-en-3-ol. As this compound may be a novel or research-specific chemical, a publicly available Safety Data Shee...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Chlorooct-4-en-3-ol. As this compound may be a novel or research-specific chemical, a publicly available Safety Data Sheet (SDS) is not always accessible. Therefore, this procedure is grounded in an expert assessment of its chemical structure, drawing upon established safety protocols for analogous compounds, specifically halogenated organic molecules and allylic alcohols. The primary directive is to treat this substance with a high degree of caution, assuming it possesses significant potential hazards.

Hazard Assessment: A Structurally-Informed Analysis

The disposal protocol for any chemical is dictated by its inherent hazards. From a chemical standpoint, 1-Chlorooct-4-en-3-ol presents a composite risk profile derived from its distinct functional groups. Understanding the "why" behind the handling precautions is the first step in ensuring laboratory safety.

Structural Feature Associated Hazard Class Anticipated Risks & Rationale
Chlorinated Alkene Halogenated Organic CompoundHalogenated compounds are treated as a distinct hazardous waste stream.[1][2] Their incineration requires specialized facilities to prevent the formation of highly toxic and corrosive gases such as hydrogen chloride and potentially dioxins. They can also pose long-term environmental risks.
Allylic/Homoallylic Alcohol Toxic, Irritant, FlammableThe "-en-ol" moiety is characteristic of allylic alcohols, a class of substances known for their toxicity.[3] Allyl alcohol itself is extremely hazardous, causing severe irritation and having the potential for fatal exposure through skin contact or inhalation.[3][4][5] These compounds can be flammable and their vapors may form explosive mixtures with air.[4][6][7]
C8 Hydrocarbon Chain Environmental Hazard, Combustible LiquidThe eight-carbon chain suggests the substance is a liquid with low water solubility and is likely classified as a combustible liquid.[8] Analogous chlorinated alkanes, like 1-chlorooctane, are known to be very toxic to aquatic life with long-lasting effects.

Given these factors, 1-Chlorooct-4-en-3-ol must be managed as a flammable, toxic, and environmentally hazardous halogenated organic liquid waste .

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure all engineering controls are operational and appropriate PPE is worn.

Engineering Controls:

  • Fume Hood: All handling of 1-Chlorooct-4-en-3-ol, including transfers to waste containers, must be conducted inside a properly functioning certified laboratory chemical fume hood.[9]

  • Safety Shower & Eyewash Station: Ensure there is unobstructed access to a safety shower and eyewash station.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile or neoprene gloves. Given the potential for high skin toxicity, consider double-gloving. Ensure gloves are compatible with halogenated organic compounds.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when handling larger quantities or during any procedure with a risk of splashing.[6]

  • Skin and Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure full coverage of legs and arms.

  • Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[8]

Spill & Emergency Procedures

Accidents require immediate and correct responses. All personnel working with this substance must be familiar with these procedures.

Small Spill (Inside Fume Hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill using an absorbent material designed for chemical spills (e.g., vermiculite, dry sand, or commercial sorbent pads).[4]

  • Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste.

  • Wipe the spill area with a suitable solvent (e.g., isopropanol), collecting the cleaning materials as hazardous waste.

  • Label the container as "Spill Debris containing 1-Chlorooct-4-en-3-ol" and dispose of it alongside the liquid waste.

Large Spill (or any spill outside a Fume Hood):

  • Evacuate: Immediately evacuate all personnel from the affected area.[2][4]

  • Alert: Activate the fire alarm if the spill is large or flammable vapors are accumulating. Call your institution's emergency number and Environmental Health & Safety (EHS) office.

  • Isolate: Close the laboratory doors to contain the vapors.[2]

  • Do Not Re-enter: Await the arrival of the trained emergency response team. Do not attempt to clean up a large spill yourself.

Step-by-Step Disposal Protocol

The proper disposal of 1-Chlorooct-4-en-3-ol is a systematic process designed to ensure safety and regulatory compliance. The following workflow illustrates the required steps from waste generation to final pickup.

G Disposal Workflow for 1-Chlorooct-4-en-3-ol cluster_prep Preparation & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal A Step 1: Classify Waste Identify as Halogenated Organic Liquid Waste. B Step 2: Select Container Use a compatible, sealable polyethylene or glass container. A->B Confirm Compatibility C Step 3: Segregate Waste CRITICAL: Do not mix with non-halogenated, aqueous, or reactive wastes. B->C Prevent Cross-Contamination D Step 4: Label Container Use EHS-approved hazardous waste tag. List full chemical name and concentration. C->D Initiate Accumulation E Step 5: Store Safely Keep container sealed in a designated Satellite Accumulation Area (SAA) with secondary containment. D->E Ensure Compliance F Step 6: Request Pickup Contact your institution's EHS office for hazardous waste collection. E->F Container is Full or Project is Complete

Sources

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